ON 146040

Catalog No.
S002830
CAS No.
1404231-34-0
M.F
C24H23N7O3S
M. Wt
489.55
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
ON 146040

CAS Number

1404231-34-0

Product Name

ON 146040

IUPAC Name

(7Z)-2-[4-(4-methylpiperazin-1-yl)anilino]-7-[(4-nitrophenyl)methylidene]-5H-pyrimido[4,5-b][1,4]thiazin-6-one

Molecular Formula

C24H23N7O3S

Molecular Weight

489.55

InChI

InChI=1S/C24H23N7O3S/c1-29-10-12-30(13-11-29)18-8-4-17(5-9-18)26-24-25-15-20-23(28-24)35-21(22(32)27-20)14-16-2-6-19(7-3-16)31(33)34/h2-9,14-15H,10-13H2,1H3,(H,27,32)(H,25,26,28)/b21-14-

SMILES

CN1CCN(CC1)C2=CC=C(C=C2)NC3=NC=C4C(=N3)SC(=CC5=CC=C(C=C5)[N+](=O)[O-])C(=O)N4

Synonyms

(Z)-2-((4-(4-methylpiperazin-1-yl)phenyl)amino)-7-(4-nitrobenzylidene)-5H-pyrimido[4,5-b][1,4]thiazin-6(7H)-one

ON 146040 is the first dual PI3K and BCR-ABL inhibitor that targets the STAT3 and STAT5 pathways; inhibits PI3K α/δ isoforms with IC50 of 14/20 nM.IC50 value: 14/20 nM(PI3K α/δ) [1]Target: PI3K/Bcr-Abl inhibitorON 146040 was highly potent in killing hematologic tumor cells with IC50 values in the 150 to 1,000 nM range. In biochemical testing, ON 146040 inhibited PI3K α/δ isoforms (IC50 ≈ 14 and 20 nM, respectively) without having a major effect on β/γ isoforms (IC50 ≈ 3 and 1 μM, respectively). ON 146040 was also found to inhibit Abl1 and several mutant versions of this kinase (IC50 < 150 nM), although the compound was not found to be active against the T315I mutant. Following treatment with ON 146040, STAT3 and STAT5 phosphorylation were down-regulated in leukemia and myeloma cells.

Biochemical Profile of ON 146040

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes the known inhibitory activity (IC50 values) and basic properties of ON 146040, as reported in the supplier catalogs [1] [2].

Property Description
Molecular Formula C₂₄H₂₃N₇O₃S [1] [2]
Molecular Weight 489.55 g/mol [1] [2]
CAS Number 1404231-34-0 [1] [2]

| Targets & IC50 | • PI3Kα: 14 nM [1] [2]PI3Kδ: 20 nM [1] [2]Abl-1: 150 nM [1] [2]PI3Kβ: 3 µM [1] [2]PI3Kγ: 1 µM [1] [2] | | In Vitro Activity | Potent in killing hematologic tumor cells, with IC50 values in the 150 to 1000 nM range. Downregulates phosphorylation of STAT3 and STAT5 in leukemia and myeloma cells [1] [2]. | | Description | Characterized as a dual inhibitor of PI3K and BCR-ABL, targeting both the STAT3 and STAT5 pathways [2]. |

Mechanism of Action and Signaling Pathway

The available data suggests this compound is a multi-targeted agent. The diagram below illustrates its reported mechanism of action, simultaneously inhibiting key nodes in oncogenic signaling pathways [1] [2].

G BCR_Abl BCR-Abl (and mutants) STAT5 STAT5 BCR_Abl->STAT5 Activates PI3K PI3Kα/δ Isoforms AKT AKT PI3K->AKT Activates STAT3 STAT3 Cell Survival &\nProliferation Cell Survival & Proliferation STAT3->Cell Survival &\nProliferation Promotes STAT5->Cell Survival &\nProliferation Promotes AKT->Cell Survival &\nProliferation Promotes ON146040 This compound ON146040->BCR_Abl Inhibits (IC⁵⁰ <150 nM) ON146040->PI3K Inhibits (IC⁵⁰ 14-20 nM)

This compound is a dual inhibitor of PI3Kα/δ and BCR-ABL, downregulating downstream STAT3/STAT5 and AKT signaling to suppress tumor cell survival and proliferation [1] [2].

Research Context and Protocol Notes

While detailed protocols for this compound are not available in the search results, the information does place it in a broader research context and suggests potential experimental approaches.

  • Broader Field Developments: Current research in PI3Kα inhibition is focused on overcoming the limitations of early-generation drugs. Key strategies include developing mutant-selective allosteric inhibitors (like RLY-2608 and STX-478) to reduce on-target toxicities, and exploring covalent inhibitors and degraders (like inavolisib) to enhance specificity and overcome resistance [3] [4].
  • Inferred Protocol Guidance: The in vitro findings for this compound were based on its effects in killing hematologic tumor cells and downregulating phospho-STAT3/STAT5 [1] [2]. A standard cellular assay to validate its activity would involve:
    • Cell Viability Assay: Treating relevant cancer cell lines (e.g., leukemia, myeloma) with a dose range of this compound and measuring cell viability (e.g., with MTT or CellTiter-Glo assays) to determine IC50 values.
    • Western Blot Analysis: Confirming target engagement and mechanism of action by analyzing lysates from treated cells for levels of phosphorylated and total STAT3, STAT5, and AKT.

References

Biochemical and Cellular Activity Profile

Author: Smolecule Technical Support Team. Date: February 2026

The core activity data for ON 146040, summarizing its inhibitory concentration (IC50) across key targets, is detailed in the table below.

Table 1: Inhibitory Profile of this compound

Target / Assay IC50 Value Notes / Context
PI3Kα (biochemical) 14 nM [1] [2] [3] Primary target; highly potent.
PI3Kδ (biochemical) 20 nM [1] [2] [3] Primary target; highly potent.
PI3Kβ (biochemical) 3 μM [2] [3] ~200-fold selective over PI3Kα/δ.
PI3Kγ (biochemical) 1 μM [2] [3] ~70-fold selective over PI3Kα/δ.
Abl1 & mutants (biochemical) < 150 nM [2] [3] Active against mutants (except T315I).
Anti-proliferation (cellular) 150 - 1000 nM [1] [2] [3] IC50 range in hematologic tumor cell lines.

Mechanism of Action and Signaling Pathway

This compound exerts its anti-cancer effect through a multi-target mechanism. By inhibiting PI3Kα/δ and BCR-ABL, it blocks upstream activation signals, leading to the downregulation of phosphorylation and oncogenic activity of the key transcription factors STAT3 and STAT5 [1] [2] [3]. This dual inhibition is significant as both pathways are crucial for cell survival and proliferation in certain cancers.

The following diagram illustrates how this compound targets these upstream activators to disrupt downstream oncogenic signaling.

G ON146040 This compound PI3K_alpha_delta PI3Kα / PI3Kδ ON146040->PI3K_alpha_delta Inhibits BCR_ABL BCR-ABL (including mutants) ON146040->BCR_ABL Inhibits STAT3_STAT5_phos STAT3 / STAT5 Phosphorylation PI3K_alpha_delta->STAT3_STAT5_phos Activates BCR_ABL->STAT3_STAT5_phos Activates OncogenicActivity Oncogenic Activity (Cell proliferation, survival) STAT3_STAT5_phos->OncogenicActivity Drives

Dual inhibition of PI3Kα/δ and BCR-ABL by this compound leads to downregulation of STAT3/STAT5 oncogenic signaling [1] [2] [3].

Experimental Considerations

For researchers planning to use this compound in experimental settings, please note the following key information.

  • In Vitro Formulation: this compound is typically prepared as a concentrated stock solution in DMSO. A common stock concentration is 10 mM, achieved by dissolving 4.9 mg of the compound in 1 mL of DMSO [1] [2]. Sonication may be recommended to achieve full solubilization [1].
  • In Vivo Dosing: For animal studies, it can be formulated for injection. One referenced method uses a mixture of DMSO : PEG300 : Tween 80 : Saline = 5 : 10 : 20 : 65 [2].
  • Storage: The powder should be stored desiccated at -20°C, protected from light [2] [3]. Stock solutions in DMSO are stable for at least 6 months at -80°C [1].

Research Context and Distinguishing Features

  • Therapeutic Potential: The dual inhibitory profile makes this compound a valuable tool for studying cancers where PI3K signaling and BCR-ABL are co-drivers, or for overcoming certain mechanisms of resistance [1].
  • PI3Kδ in Solid Tumors: While this compound has been studied in hematologic contexts, emerging research highlights PI3Kδ as a novel target in solid tumors like prostate cancer, where it influences tumor growth and the immunosuppressive microenvironment [4]. This may open new research avenues for compounds like this compound.
  • Selectivity Challenge: The development of this compound and other inhibitors underscores the challenge of achieving isoform selectivity within the highly conserved PI3K family, a key consideration in drug design to improve therapeutic windows [5] [6].

References

Comprehensive Technical Guide to ON 146040: A Dual PI3K/BCR-ABL1 Inhibitor

Author: Smolecule Technical Support Team. Date: February 2026

Executive Summary

ON 146040 represents a significant advancement in targeted cancer therapy as a first-in-class dual inhibitor that simultaneously targets both PI3K isoforms and BCR-ABL1 kinase. This unique mechanism of action enables disruption of multiple oncogenic signaling pathways, particularly STAT3 and STAT5, which are crucial for survival and proliferation in hematologic malignancies. With IC50 values of 14 nM for PI3Kα and 20 nM for PI3Kδ, coupled with potent activity against wild-type and mutant BCR-ABL1 (IC50 < 150 nM), this compound demonstrates exceptional potency in biochemical assays and cellular models. This whitepaper provides a comprehensive technical overview of this compound, including its chemical properties, mechanism of action, experimental protocols, and research applications for scientific professionals working in oncology drug discovery and development.

Chemical and Physical Properties

This compound (CAS: 1404231-34-0) is a synthetically derived small molecule inhibitor with well-characterized pharmaceutical properties. The compound exhibits favorable solubility characteristics for experimental use, particularly in DMSO, making it suitable for a wide range of in vitro assay systems.

Table 1: Basic Chemical Properties of this compound

Property Specification
CAS Number 1404231-34-0
Molecular Formula C₂₄H₂₃N₇O₃S
Molecular Weight 489.55 g/mol
Chemical Name (7Z)-2-[4-(4-methylpiperazin-1-yl)anilino]-7-[(4-nitrophenyl)methylidene]-5H-pyrimido[4,5-b][1,4]thiazin-6-one
Appearance Purple solid powder
Solubility Soluble in DMSO (4.9 mg/mL or 10.01 mM)
Storage Conditions Desiccate at -20°C; stable for at least 3 years as powder

The structural configuration of this compound features a Z-isomer geometry around the exocyclic double bond, which is critical for its biological activity. The molecule incorporates a 4-methylpiperazine moiety that enhances solubility and bioavailability, along with a nitrophenyl group that contributes to target binding affinity. Commercial supplies of this compound are available through multiple specialized suppliers including TargetMol (Catalog No. T12310) and BioCrick, with pricing typically ranging from approximately $41-460 for 1-5 mg quantities, depending on the supplier and purity [1] [2].

Biochemical Profiling and Target Specificity

This compound demonstrates a unique kinase inhibition profile, simultaneously targeting class I PI3K isoforms and BCR-ABL1 kinase. This dual inhibitory activity represents a strategic approach to overcoming compensatory signaling pathways that often limit the efficacy of single-target agents in hematologic malignancies.

Table 2: Quantitative Inhibitory Profile of this compound

Target IC50 Value Experimental Context Significance
PI3Kα 14 nM In vitro kinase assay Primary target, potent inhibition
PI3Kδ 20 nM In vitro kinase assay Primary target, potent inhibition
PI3Kβ 3 μM In vitro kinase assay Moderate selectivity
PI3Kγ 1 μM In vitro kinase assay Moderate selectivity
Abl1 <150 nM In vitro kinase assay Wild-type and mutants (except T315I)
Cellular Proliferation 150-1000 nM Hematologic tumor cell lines Broad anticancer activity

The biochemical profiling reveals that this compound exhibits remarkable selectivity for PI3Kα and PI3Kδ isoforms over the β and γ isoforms, with approximately 150-200 fold selectivity. This selectivity profile is particularly advantageous for hematologic malignancies where PI3Kδ plays a critical role in B-cell signaling and survival. Against Abl1 kinase, this compound demonstrates potent activity (IC50 < 150 nM) against wild-type and most mutant forms, though it notably lacks activity against the T315I gatekeeper mutation, which represents a common resistance mechanism in CML treatment [1] [2].

The cellular efficacy of this compound has been demonstrated across a panel of hematologic tumor cells, including leukemia and myeloma models, with IC50 values ranging from 150 to 1000 nM. This potent anti-proliferative activity correlates with the compound's ability to downregulate phosphorylation of critical signaling nodes STAT3 and STAT5, confirming its dual mechanism of action at the cellular level [2].

Mechanism of Action and Signaling Pathways

This compound exerts its antitumor effects through simultaneous inhibition of PI3K and BCR-ABL1 signaling pathways, resulting in comprehensive suppression of oncogenic signaling networks that drive tumor survival and proliferation. The compound's unique ability to target these parallel pathways represents a significant advantage in overcoming the compensatory mechanisms that frequently limit targeted therapy effectiveness.

G cluster_targets Direct Molecular Targets cluster_pathways Signaling Pathways cluster_effects Biological Outcomes ON146040 ON146040 PI3K PI3K ON146040->PI3K Inhibits IC₅₀=14-20 nM BCR_ABL1 BCR_ABL1 ON146040->BCR_ABL1 Inhibits IC₅₀<150 nM AKT_mTOR AKT_mTOR PI3K->AKT_mTOR Activates STAT3 STAT3 BCR_ABL1->STAT3 Phosphorylates STAT5 STAT5 BCR_ABL1->STAT5 Phosphorylates Survival Survival AKT_mTOR->Survival Promotes Proliferation Proliferation STAT3->Proliferation Stimulates STAT5->Proliferation Stimulates Apoptosis Apoptosis Survival->Apoptosis Inhibits

Diagram 1: this compound simultaneously inhibits PI3K and BCR-ABL1 signaling pathways, disrupting downstream survival and proliferation signals in cancer cells.

The PI3K/AKT/mTOR pathway represents a crucial signaling axis that regulates cell survival, growth, and metabolism. When activated by growth factors or oncogenic signals, PI3K catalyzes the conversion of PIP2 to PIP3, which recruits AKT to the plasma membrane where it becomes fully activated. AKT then phosphorylates numerous downstream substrates including mTOR, FOXO transcription factors, and BAD, collectively promoting cell survival and proliferation. In BCR-ABL1-positive leukemias, this pathway is hyperactivated through both direct interaction between BCR-ABL1 and the p85 regulatory subunit of PI3K, as well as through indirect mechanisms involving adaptor proteins such as GRB2, GAB2, and CRKL [3].

Concurrently, this compound directly targets the BCR-ABL1 tyrosine kinase, the driving oncoprotein in Philadelphia chromosome-positive leukemias. BCR-ABL1 constitutively activates multiple downstream signaling pathways including JAK/STAT, RAS/RAF/MEK/ERK, and MYC, leading to uncontrolled proliferation and suppressed apoptosis. The ability of this compound to inhibit both wild-type and mutant forms of BCR-ABL1 (with the exception of T315I) positions it as a valuable tool for addressing resistance to earlier-generation TKIs [2].

The convergence of this compound's inhibitory activity on STAT3 and STAT5 signaling represents a particularly important aspect of its mechanism. Both transcription factors are directly phosphorylated by BCR-ABL1 and are also regulated downstream of PI3K signaling, creating a synergistic inhibitory effect that effectively disrupts the transcriptional programs driving leukemogenesis. This dual pathway inhibition results in potent suppression of hematologic tumor cell proliferation and induction of apoptosis, as demonstrated in multiple cellular models [2].

Research Applications and Experimental Findings

Hematologic Tumor Models

This compound has demonstrated significant efficacy across a range of hematologic malignancy models, particularly in contexts where simultaneous inhibition of PI3K and BCR-ABL1 signaling provides therapeutic advantage. In comprehensive in vitro testing, the compound exhibited potent cytotoxic activity against leukemia and myeloma cell lines, with IC50 values typically ranging between 150-1000 nM. This broad activity profile reflects the importance of both targeted pathways in hematologic tumor survival and proliferation. Treatment with this compound resulted in marked downregulation of phosphorylated STAT3 and STAT5, confirming the compound's ability to effectively disrupt these critical signaling nodes in tumor cells. This effect is particularly significant given the established role of STAT activation in promoting cell cycle progression and preventing apoptosis in hematologic malignancies [2].

The dual targeting approach embodied by this compound addresses a common limitation of single-pathway inhibition, where compensatory activation of parallel signaling pathways often leads to treatment resistance. By simultaneously targeting both PI3K and BCR-ABL1, this compound produces a more comprehensive suppression of oncogenic signaling, resulting in enhanced antitumor effects compared to selective inhibitors of either pathway alone. This strategic approach is especially relevant for advanced-phase CML and Ph+ ALL, where multiple signaling pathways are often co-opted to drive disease progression and treatment resistance [2] [3].

Investigation of Resistance Mechanisms

Research with this compound has contributed significantly to understanding resistance mechanisms in targeted cancer therapy. The compound's lack of activity against the T315I BCR-ABL1 mutant highlights the continued challenge posed by this gatekeeper mutation, which introduces a steric hindrance that prevents effective binding of many ATP-competitive inhibitors. This limitation has motivated the development of alternative therapeutic strategies, including allosteric inhibitors and combination approaches [2].

Recent studies have elucidated various BCR-ABL1-independent resistance mechanisms that may be addressed by this compound's dual targeting capability. These include upregulation of alternative survival pathways such as FLT3 signaling, which has been identified in approximately 50% of blast phase CML cases. Additionally, overexpression of drug efflux transporters like P-glycoprotein (P-gp) represents another significant resistance mechanism that reduces intracellular accumulation of many kinase inhibitors. The structural features of this compound may offer advantages in this context, as recent research has demonstrated that strategic modification of molecular dipole moments and pKa values can minimize recognition by efflux transporters, potentially improving intracellular drug concentrations [4] [5].

Experimental Protocols and Methodologies

In Vitro Kinase Inhibition Assay

The biochemical profiling of this compound against various kinase targets employs standardized in vitro kinase assays that quantify compound potency and selectivity.

Materials and Reagents:

  • Purified kinase domains (PI3K isoforms, Abl1 variants)
  • Appropriate substrate proteins or peptides
  • ATP solution (with [γ-³²P]-ATP for radiometric assays or ATP with detection antibodies for luminescent assays)
  • Reaction buffers optimized for each kinase
  • This compound dissolved in DMSO to create concentration series
  • Reference controls (staurosporine or known selective inhibitors)

Experimental Procedure:

  • Prepare serial dilutions of this compound in DMSO, typically spanning 0.1 nM to 10 μM concentrations
  • Combine kinase, substrate, and ATP in appropriate reaction buffer
  • Initiate reactions by adding ATP and incubate at 30°C for 60 minutes
  • Terminate reactions using appropriate method (acid solution for radiometric assays, developing solution for luminescent assays)
  • Quantify phosphorylation levels using scintillation counting (radiometric) or luminescence detection
  • Calculate percentage inhibition relative to DMSO controls for each concentration
  • Generate dose-response curves and determine IC50 values using nonlinear regression analysis

Technical Notes:

  • Maintain DMSO concentration constant (<1%) across all samples
  • Include reference inhibitors as assay controls
  • Perform experiments in triplicate to ensure statistical reliability
  • For Abl1 mutant profiling, utilize purified kinase domains containing specific mutations
  • Z'-factor calculations should confirm robust assay performance [1] [2]
Cellular Proliferation and Viability Assessment

Evaluation of this compound's effects on tumor cell proliferation employs standardized viability assays that quantify compound efficacy in cellular models.

Cell Culture Preparation:

  • Utilize hematologic tumor cell lines (e.g., K562, SUP-B15, BV-173) or primary patient-derived cells
  • Culture cells in appropriate media (RPMI-1640 for most suspension hematopoietic cells)
  • Maintain cells in logarithmic growth phase at 37°C with 5% CO₂

MTT/XTT Assay Protocol:

  • Seed cells in 96-well plates at optimized densities (typically 5,000-15,000 cells/well)
  • After 24 hours, add this compound in concentration series (0-10 μM)
  • Incubate for 72 hours to allow compound treatment effects
  • Add MTT (0.5 mg/mL final concentration) and incubate 2-4 hours at 37°C
  • Dissolve formazan crystals with DMSO or acidified SDS solution
  • Measure absorbance at 570 nm with reference wavelength at 630 nm
  • Calculate percentage viability relative to untreated controls
  • Determine IC50 values using four-parameter logistic curve fitting

Alternative Metabolic Assays:

  • ATP-based luminescence assays (CellTiter-Glo) for enhanced sensitivity
  • Resazurin reduction assays for continuous monitoring of viability
  • Trypan blue exclusion for direct cell counting and viability assessment

Additional Endpoint Analyses:

  • Cell cycle analysis via propidium iodide staining and flow cytometry
  • Apoptosis detection using Annexin V/propidium iodide staining
  • Clonogenic assays in methylcellulose for progenitor cell function [6] [2]
Western Blot Analysis of Signaling Pathways

Assessment of this compound's effects on downstream signaling pathways utilizes Western blotting to detect changes in phosphorylation status of key signaling proteins.

Sample Preparation:

  • Treat cells with this compound at relevant concentrations (IC50, 2xIC50, 5xIC50) for 2-24 hours
  • Include DMSO-only treated controls and positive inhibition controls
  • Harvest cells by centrifugation and wash with ice-cold PBS
  • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors
  • Quantify protein concentration using BCA or Bradford assay
  • Prepare samples with Laemmli buffer and denature at 95°C for 5 minutes

Electrophoresis and Blotting:

  • Separate proteins (20-40 μg per lane) by SDS-PAGE (8-12% gels)
  • Transfer to PVDF or nitrocellulose membranes using wet or semi-dry transfer systems
  • Block membranes with 5% BSA or non-fat milk in TBST for 1 hour
  • Incubate with primary antibodies overnight at 4°C

Primary Antibodies (Cell Signaling Technologies):

  • Phospho-STAT3 (Tyr705) (#9145)
  • Total STAT3 (#4904)
  • Phospho-STAT5 (Tyr694) (#9351)
  • Total STAT5 (#9363)
  • Phospho-CRKL (Tyr207) (#3181)
  • Total CRKL (#3182)
  • Phospho-AKT (Ser473) (#4060)
  • Total AKT (#4691)
  • β-actin (#3700) as loading control

Detection and Analysis:

  • Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature
  • Develop using enhanced chemiluminescence substrate
  • Image with digital imaging system for quantitative analysis
  • Normalize phospho-protein signals to total protein and loading controls
  • Perform densitometric analysis using ImageJ or similar software [2] [7]

G cluster_assays Experimental Assessment Workflow cluster_targets Key Parameters Measured cluster_outcomes Experimental Outcomes Biochemical Biochemical Profiling In vitro kinase assays IC50 IC50 values Kinase inhibition & cell viability Biochemical->IC50 Cellular Cellular Efficacy Proliferation & viability assays Pathway Pathway modulation pSTAT3, pSTAT5, pCRKL Cellular->Pathway Mechanism Mechanistic Studies Western blot, flow cytometry Phenotype Phenotypic effects Apoptosis, cell cycle arrest Mechanism->Phenotype Efficacy Compound efficacy & potency IC50->Efficacy Specificity Target specificity & selectivity Pathway->Specificity MechanismAction Mechanism of action confirmation Phenotype->MechanismAction

Diagram 2: Experimental workflow for comprehensive characterization of this compound activity, spanning biochemical, cellular, and mechanistic studies.

Comparative Analysis with Alternative Inhibitors

The therapeutic landscape for BCR-ABL1-driven leukemias has evolved significantly with the development of multiple generations of tyrosine kinase inhibitors, each with distinct properties and clinical applications.

Table 3: Comparison of this compound with Other BCR-ABL1 Inhibitors

Compound Primary Targets T315I Activity Key Features Limitations
This compound PI3Kα/δ, BCR-ABL1 No Dual pathway inhibition, STAT3/5 suppression No T315I activity
Imatinib BCR-ABL1, PDGFR, c-KIT No First-generation TKI, established safety profile Multiple resistance mutations
Dasatinib BCR-ABL1, SRC family No Second-generation, broader mutation coverage Pleural effusions, myelosuppression
Nilotinib BCR-ABL1 No Second-generation, improved potency Cardiovascular toxicity
Ponatinib BCR-ABL1, FGFR, VEGFR Yes Third-generation, pan-mutation activity Vascular occlusive events
Crizotinib ALK, ROS1, MET, ABL1 Yes Dual ATP-pocket/allosteric mechanism Limited ABL1 clinical data
Vamotinib BCR-ABL1 Yes Third-generation, favorable safety Phase 1, limited clinical data
KF1601 BCR-ABL1, FLT3 Yes Dual inhibitor, addresses FLT3+ BP-CML Preclinical stage

This compound occupies a unique position in this landscape due to its dual targeting capability against both PI3K and BCR-ABL1. This distinguishes it from conventional TKIs that primarily focus on BCR-ABL1 inhibition alone. While third-generation inhibitors like ponatinib effectively target the T315I mutation, they are associated with significant toxicity concerns, particularly vascular occlusive events observed in up to 33% of patients [8] [4] [3].

Recent research has explored innovative approaches to address the limitations of current inhibitors. Crizotinib, FDA-approved for ALK and ROS1-positive NSCLC, has demonstrated unexpected activity against BCR-ABL1 through a seemingly unique double mechanism of action, binding both the ATP-binding site and allosterically affecting the myristoylation binding pocket. This dual mechanism enables activity against the T315I mutation and represents a promising approach for overcoming resistance [6].

Similarly, KF1601 represents another dual-targeting strategy, simultaneously inhibiting BCR-ABL1 and FLT3, which is activated in approximately 50% of blast phase CML cases. Preclinical studies demonstrate that KF1601 achieves complete tumor regression in xenograft models while showing a favorable safety profile compared to ponatinib in thrombo-inflammatory response assessments [4].

The emerging trend toward combination therapies and dual-target inhibitors reflects the growing recognition that single-target approaches are frequently insufficient for durable disease control, particularly in advanced-phase leukemias where multiple signaling pathways contribute to disease pathogenesis and treatment resistance [9].

Conclusion and Research Implications

This compound represents a significant advancement in targeted cancer therapy through its innovative dual inhibition of PI3K and BCR-ABL1 signaling pathways. The compound's ability to simultaneously disrupt these complementary oncogenic pathways positions it as a valuable research tool for investigating signaling network interactions in hematologic malignancies and a promising candidate for further therapeutic development.

The comprehensive suppression of both PI3K/AKT/mTOR and JAK/STAT signaling pathways enables this compound to overcome the compensatory mechanisms that frequently limit the efficacy of single-pathway inhibitors. This is particularly relevant in advanced-phase leukemias where multiple parallel signaling pathways are co-opted to drive disease progression and treatment resistance. The demonstrated efficacy against a broad panel of hematologic tumor cell lines, coupled with its favorable biochemical potency, supports further investigation of this compound as a potential therapeutic agent.

Future research directions should include combination studies with other targeted agents, particularly allosteric BCR-ABL1 inhibitors like asciminib, which might address the current limitation of T315I inactivity. Additionally, investigation of this compound in solid tumor models with coexisting PI3K mutations and ABL1 activation could expand its potential therapeutic applications. Further optimization of the compound's pharmaceutical properties, particularly regarding solubility and bioavailability, would facilitate in vivo efficacy studies and potential clinical translation.

References

Mechanism of Action & Signaling Pathways

Author: Smolecule Technical Support Team. Date: February 2026

ON 146040 disrupts key oncogenic signaling pathways that promote cancer cell survival and proliferation. The following diagram illustrates its core mechanism of action.

G ON146040 This compound PI3K_Alpha PI3Kα Isoform ON146040->PI3K_Alpha Inhibits PI3K_Delta PI3Kδ Isoform ON146040->PI3K_Delta Inhibits BCR_ABL BCR-ABL (wt & mutants) ON146040->BCR_ABL Inhibits Apoptosis Induces Apoptosis ON146040->Apoptosis Leads to AKT AKT Signaling PI3K_Alpha->AKT Activates PI3K_Delta->AKT Activates STAT3_STAT5 STAT3 / STAT5 BCR_ABL->STAT3_STAT5 Activates AKT->STAT3_STAT5 Activates CellSurvival Tumor Cell Survival STAT3_STAT5->CellSurvival

This dual-targeting mechanism is significant because it allows this compound to simultaneously block multiple critical survival pathways in cancer cells, particularly in hematologic malignancies [1].

Biological Effects & Experimental Data

In vitro studies demonstrate that this compound exhibits potent anti-cancer activity. It is highly potent in killing hematologic tumor cells, with IC50 values reported in the range of 150 to 1,000 nM [1] [2]. Treatment with this compound leads to the down-regulation of phosphorylated STAT3 and STAT5 in leukemia and myeloma cells, confirming the functional blockade of the targeted pathways [1].

Practical Research Considerations

For researchers working with this compound, key physical properties and handling guidelines are listed below.

Property / Aspect Specification
CAS Number 1404231-34-0 [1] [3] [2]
Molecular Formula C₂₄H₂₃N₇O₃S [1] [3] [2]
Molecular Weight 489.55 g/mol [1] [3] [2]
Purity Typically ≥95% to >98% [2] [4] [5]
Storage -20°C, protect from light [1] [3] [5]
Solubility 25 mg/mL in DMSO (requires warming to 60°C) [1]
Primary Solvent DMSO (Hygroscopic; use newly opened solvent) [1]

Key Limitations

A critical limitation of this compound is its lack of activity against the T315I "gatekeeper" mutant of BCR-ABL [1] [2]. This is a common mutation that confers resistance to several ABL inhibitors, so this factor must be considered in experimental designs.

References

STAT3 Fundamentals and Core Signaling

Author: Smolecule Technical Support Team. Date: February 2026

STAT3 is a transcription factor activated by cytokines and growth factors, playing key roles in cell processes like proliferation, differentiation, and apoptosis. Constitutive activation is strongly linked to tumor progression and poor prognosis in multiple cancers [1] [2].

  • Protein Structure: STAT3 comprises approximately 800 amino acids with a mass of 92 kDa. It has several functional domains [1]:

    • N-terminal domain: Facilitates interactions with other proteins and tetramer formation on DNA.
    • Coiled-coil domain: Involved in protein interactions and nuclear import.
    • DNA-binding domain (DBD): Binds to specific promoter regions of target genes.
    • Src-homology-2 (SH2) domain: Critical for receptor recruitment and STAT3 dimerization.
    • Transactivation domain (TA): Contains key tyrosine (Tyr705) and serine (Ser727) phosphorylation sites.
  • Activation Mechanism: STAT3 is primarily activated through phosphorylation. The canonical JAK-STAT3 pathway is initiated by ligands like IL-6. STAT3 can also be activated by non-receptor tyrosine kinases (e.g., c-src) and mitogen-activated protein kinases (MAPK) that phosphorylate Ser727 [1] [2].

Phosphorylation Site Activating Kinase Functional Significance
Tyr705 JAKs, Receptor tyrosine kinases Induces STAT3 dimerization, nuclear translocation, and DNA binding; primary marker of activation [1] [2].
Ser727 MAPK (ERK1/2, p38) Maximizes transcriptional activity; associated with mitochondrial STAT3 function [2] [3].

STAT3 Pathway in Cancer and Glioblastoma

Persistent STAT3 activation promotes tumorigenesis by regulating genes involved in cell survival, proliferation, angiogenesis, and immune evasion [1]. Recent studies highlight its role in Glioblastoma (GBM) and novel activation mechanisms.

  • Oncogenic Roles: Constitutively active STAT3 upregulates anti-apoptotic genes and promotes cell cycle progression. It is a promising therapeutic target, though developing direct inhibitors is challenging due to STAT3's shallow surface pockets [1].
  • FGFR3-TACC3 Fusion Gene: The F3-T3 fusion gene drives GBM malignant progression by promoting proliferation, invasion, migration, and epithelial-mesenchymal transition via STAT3 signaling pathway activation [4].
  • Metabolic-Epigenetic Regulation: The enzyme HADHA promotes GBM tumor growth by regulating the JAK/STAT3 signaling pathway through a metabolic-epigenetic mechanism. HADHA increases acetyl-CoA levels, boosting H3K27ac histone acetylation and enhancing STAT3 transcription [5].

Experimental Insights and Therapeutic Targeting

Common Assays for Investigating STAT3

Researchers use various methods to study STAT3 activity and function in malignancies [4]:

  • Western Blotting: Detects protein levels of total STAT3 and phosphorylated STAT3 (Tyr705, Ser727) to assess pathway activation.
  • Immunohistochemistry (IHC): Used on tissue microarrays to visualize and localize p-STAT3 in clinical glioma samples, correlating its levels with WHO tumor grade.
  • RNA Interference: Knocking down STAT3 with siRNA or shRNA to validate its role in functional experiments.
  • Cell Phenotypic Assays:
    • CCK-8 and EdU Assays: Measure cell proliferation and viability.
    • Transwell and Wound Healing Assays: Assess cell invasion and migration capabilities.
    • Colony Formation Assay: Evaluates long-term cell proliferative capacity.
  • RNA Sequencing & GSEA: Identifies differentially expressed genes and enriched pathways following genetic manipulation.

STAT3 Signaling Pathway Diagram

The diagram below illustrates the core JAK/STAT3 activation mechanism and key regulatory nodes.

STAT3_Pathway Ligand Cytokine/Growth Factor (e.g., IL-6) Receptor Cytokine Receptor (e.g., gp130) Ligand->Receptor JAK JAK Kinase Receptor->JAK Activates STAT3_inactive STAT3 (Inactive Monomer) JAK->STAT3_inactive Phosphorylates Tyr705 STAT3_pTyr STAT3 (p-Tyr705) STAT3_inactive->STAT3_pTyr STAT3_dimer STAT3 Dimer (p-Tyr705) STAT3_pTyr->STAT3_dimer Dimerization via SH2 domains STAT3_nuclear STAT3 Dimer (Nuclear) STAT3_dimer->STAT3_nuclear Nuclear Translocation TargetGene Target Gene Transcription (e.g., Bcl-2, c-Myc) STAT3_nuclear->TargetGene Nucleus Nucleus SOCS SOCS Proteins SOCS->JAK Inhibits PIAS PIAS Proteins PIAS->STAT3_dimer Blocks DNA Binding Phosphatase Tyrosine Phosphatases Phosphatase->STAT3_pTyr Dephosphorylates

STAT3 activation is initiated by extracellular signals and tightly regulated by negative feedback.

Research Considerations and Therapeutic Strategies

Targeting STAT3 remains a central focus in oncology drug development due to its profound role in cancer progression.

  • Targeting Challenges: A significant obstacle is achieving antitumor efficacy in vivo and the lack of optimal animal models for human tumors. The shallow surface pockets of STAT3 molecules also make it difficult for small molecules to bind effectively [1].
  • Therapeutic Approaches: Research focuses on direct STAT3 inhibitors and targeting upstream activators. The metabolic-epigenetic axis involving HADHA inhibition represents a promising indirect strategy [5]. The F3-T3 fusion gene and associated STAT3 activation present a viable therapeutic target for a subset of glioma patients [4].

References

ON 146040 Profile and Mechanism of Action

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the core biochemical properties and known targets of ON 146040.

Property Description
CAS Number 1404231-34-0 [1] [2] [3]
Chemical Formula C₂₄H₂₃N₇O₃S [1] [2] [3]
Molecular Weight 489.55 g/mol [1] [2] [3]
Primary Targets & IC₅₀ PI3Kα: 14 nM; PI3Kδ: 20 nM; Abl1: <150 nM [2] [3]
Secondary Targets & IC₅₀ PI3Kβ: 3 μM; PI3Kγ: 1 μM [2] [3]
Mechanism Dual inhibitor of PI3K (α/δ isoforms) and BCR-ABL, leading to downregulation of STAT3 and STAT5 phosphorylation [1] [3]
Cellular Activity Kills hematologic tumor cells (IC₅₀ range: 150 - 1000 nM) [1] [3]

STAT5 Signaling and Experimental Analysis

STAT5 (Signal Transducer and Activator of Transcription 5) is a crucial protein for immune regulation and homeostasis, playing a key role in the development, proliferation, and survival of various hematopoietic cells like B cells, T cells, and NK cells [4]. Its activation is tightly regulated, and its hyperactivation is strongly associated with cancers, particularly hematologic malignancies [4] [5].

The following diagram illustrates the canonical JAK-STAT5 signaling pathway and the points of intervention for this compound.

G Cytokine Cytokine/Growth Factor Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Kinase Receptor->JAK STAT5_Inactive STAT5 (Inactive Dimer) JAK->STAT5_Inactive Phosphorylation STAT5_Active STAT5 (Active) STAT5_Inactive->STAT5_Active STAT5_Dimer STAT5 Dimer STAT5_Active->STAT5_Dimer Nucleus Nucleus STAT5_Dimer->Nucleus GeneTranscription Target Gene Transcription Nucleus->GeneTranscription ON146040 This compound P1 ON146040->P1 Inhibits Upstream Activators (PI3K/BCR-ABL) P1->Receptor P1->JAK P2

This compound inhibits upstream activators of JAK-STAT5 signaling [1] [3].

Experimental Workflow for this compound

For researchers aiming to investigate this compound, here is a generalized experimental workflow covering key biochemical and cellular assays.

G Step1 1. Biochemical Assay (In Vitro Kinase Inhibition) Step2 2. Cell Viability Assay (MTT/XTT) Step1->Step2 Step3 3. Mechanism Validation (Western Blot) Step2->Step3 Step4 4. Functional Assays (Apoptosis/Cell Cycle) Step3->Step4

Key experimental stages for characterizing this compound activity.

Detailed Methodologies
  • Biochemical Kinase Inhibition Assay

    • Purpose: Determine the half-maximal inhibitory concentration (IC₅₀) against target kinases (PI3Kα, PI3Kδ, Abl1).
    • Protocol: Use purified kinase enzymes in a reaction buffer with ATP and a suitable substrate. Incubate this compound at various concentrations (e.g., from 1 nM to 10 μM) with the kinase reaction mixture. Measure kinase activity (e.g., using ADP-Glo or ELISA-based phospho-substrate detection). Plot dose-response curves to calculate IC₅₀ values [1] [3].
  • Cell Viability/Proliferation Assay

    • Purpose: Assess the cytotoxic effect and potency (IC₅₀) of this compound on hematologic tumor cell lines.
    • Cell Lines: Use relevant human leukemia or myeloma cell lines (e.g., K562, MV4-11).
    • Protocol: Seed cells in 96-well plates and treat with a serial dilution of this compound (e.g., 100 nM to 10 μM) for 48-72 hours. Add a cell viability reagent like MTT or XTT. Measure the absorbance to determine the percentage of viable cells relative to a DMSO-treated control and calculate the IC₅₀ [1] [3].
  • Mechanism Validation via Western Blot

    • Purpose: Confirm the downstream effects on STAT3 and STAT5 signaling.
    • Protocol: Treat sensitive cell lines (e.g., at their IC₅₀ concentration of this compound) for 6-24 hours. Lyse cells, separate proteins by SDS-PAGE, and transfer to a membrane. Probe with specific primary antibodies against phospho-STAT5 (Tyr699), total STAT5, phospho-STAT3 (Tyr705), and total STAT3. Use GAPDH or β-actin as a loading control. Expected results show a dose-dependent decrease in phospho-STAT5 and phospho-STAT3 levels without changes in total protein [1] [3].

Research Context and Strategic Insights

  • STAT3/STAT5 Balance in Cancer Immunotherapy: Recent research highlights the critical balance between STAT5 and STAT3 in dendritic cells (DCs) for effective anti-tumor immunity [6]. STAT5 activity promotes immunogenic DC function, whereas STAT3 acts as a key immunosuppressive factor in the tumor microenvironment. This compound's ability to disrupt both STAT3 and STAT5 pathways positions it as a candidate for modulating this balance [6].

  • Limitations to Consider: this compound is not active against the T315I mutant of BCR-ABL, a common resistance mutation [1] [3]. Researchers should genotype cell lines or primary samples before use. Furthermore, much of the existing data is from hematologic malignancies; its efficacy in solid tumors may be different.

References

Solubility Data and Preparation

Author: Smolecule Technical Support Team. Date: February 2026

Here is a summary of the solubility information for ON 146040:

Property Value / Specification
Solvent DMSO [1] [2]
Stock Solution Concentration 25 mg/mL (51.07 mM) [1] [2]
Preparation Method Ultrasonication and warming to 60°C [1] [2]
Important Note Hygroscopic DMSO can impact solubility; use newly opened DMSO for best results [1] [2]

Recommended Protocol for Stock Solution Preparation [1] [2]:

  • Weigh: Measure the required mass of this compound solid.
  • Dissolve: Add the appropriate volume of DMSO to achieve a 25 mg/mL concentration.
  • Agitate and Warm: Use ultrasonication and warm the mixture to 60°C to facilitate dissolution.
  • Store: Aliquot the stock solution and store it at -80°C for up to 6 months or -20°C for up to 1 month. Protect from light during storage to prevent degradation.

Key Experimental Considerations for DMSO Usage

When using DMSO as a solvent, especially in biological assays, it is critical to account for its potential effects on your experimental system. Recent research highlights several important factors:

  • Impact on Cellular Processes: DMSO is not a biologically inert vehicle. It can affect various cellular processes, including the cell cycle, differentiation, and oxidative stress responses [3].
  • Interference with Sulfur Metabolism: As an organosulfur compound, DMSO can be metabolized by cells and may interfere with pathways related to sulfur metabolism. This is a significant source of experimental interference that is often overlooked [3].
  • Concentration is Critical: The effects of DMSO are highly concentration-dependent. It is crucial to use the lowest possible concentration (typically ≤0.1% for cell-based assays) that maintains your compound of interest in solution and to include proper vehicle controls (DMSO-only) in your experimental design [3].

Biological Context of this compound

To help visualize the mechanism of action of this compound within a cellular signaling context, the following diagram maps its primary targets and downstream effects:

G cluster_targets Primary Inhibition Targets cluster_pathways Downstream Pathway Effects ON146040 This compound PI3Ka PI3Kα ON146040->PI3Ka Inhibits IC₅₀ ≈14 nM PI3Kd PI3Kδ ON146040->PI3Kd Inhibits IC₅₀ ≈20 nM Abl1 Abl1 (BCR-ABL) ON146040->Abl1 Inhibits IC₅₀ <150 nM STAT3 STAT3 Phosphorylation PI3Ka->STAT3 Downregulates STAT5 STAT5 Phosphorylation PI3Kd->STAT5 Downregulates Abl1->STAT5 Downregulates Survival Cell Survival & Proliferation STAT3->Survival STAT5->Survival Outcome Outcome: Potent killing of hematologic tumor cells Survival->Outcome

This compound is a dual PI3K and BCR-ABL inhibitor that disrupts oncogenic signaling.

Key Biological Activity [1] [2]:

  • Primary Targets: this compound is a potent, dual inhibitor of PI3Kα (IC₅₀ ≈14 nM) and PI3Kδ (IC₅₀ ≈20 nM), with additional activity against Abl1 and several of its mutants (IC₅₀ <150 nM), though not the T315I mutant.
  • Cellular Effects: It is highly potent against hematologic tumor cells (IC₅₀ values between 150 and 1,000 nM). Treatment leads to the down-regulation of phosphorylated STAT3 and STAT5, key proteins in cancer cell survival and proliferation pathways.

References

ON 146040: Biochemical Assay Data and Application Notes

Author: Smolecule Technical Support Team. Date: February 2026

Compound Overview ON 146040 is a potent small-molecule inhibitor primarily targeting the Phosphoinositide 3-Kinase (PI3K) isoforms α and δ, and also demonstrates activity against the Abl1 kinase, including mutant forms of BCR-ABL. It represents a first-in-class dual PI3K and BCR-ABL inhibitor that targets the STAT3 and STAT5 signaling pathways, showing promise in killing hematologic tumor cells [1].

Quantitative Biochemical Data

The core biochemical profiling of this compound, detailing its potency against key kinase targets, is summarized in the table below.

Table 1: Biochemical IC50 Profile of this compound [1]

Target IC50 Value Notes
PI3Kα 14 nM Primary target; potent inhibition
PI3Kδ 20 nM Primary target; potent inhibition
Abl1 < 150 nM Inhibits wild-type and some mutants
PI3Kγ 1 μM Minor inhibition
PI3Kβ 3 μM Minor inhibition

Key Cellular Activity: this compound is highly potent in killing hematologic tumor cells, with IC50 values reported in the range of 150 to 1,000 nM. Treatment with this compound leads to the down-regulation of phosphorylated STAT3 and STAT5 in leukemia and myeloma cells [1].

Experimental Protocols

1. In Vitro Biochemical Kinase Inhibition Assay

This protocol outlines the general method for determining the IC50 values of this compound against various kinases, such as PI3K isoforms and Abl1 [1].

  • Principle: The assay measures the compound's ability to inhibit the kinase-catalyzed transfer of a phosphate group from ATP to a substrate.
  • Materials:
    • Purified kinase enzyme (e.g., PI3Kα, PI3Kδ, Abl1).
    • This compound: Prepared as a 10 mM stock solution in DMSO, followed by serial dilutions in DMSO [1].
    • Appropriate substrate and ATP.
    • Detection reagents (e.g., for measuring ADP production or phosphorylated substrate).
  • Procedure:
    • Reaction Setup: In a suitable assay plate, combine the kinase enzyme with a serial dilution of this compound. Include a positive control (vehicle alone) and a negative control (no enzyme).
    • Initiate Reaction: Start the kinase reaction by adding a mixture of ATP and substrate.
    • Incubation: Allow the reaction to proceed for a predetermined time at a controlled temperature (e.g., 30 minutes at room temperature).
    • Detection: Stop the reaction and quantify the amount of phosphorylated product or consumed ATP using a suitable detection method (e.g., fluorescence, luminescence).
    • Data Analysis: Plot the signal (relative to the positive control) against the log of the compound concentration. Fit the data to a dose-response curve to calculate the IC50 value.

2. In Vitro Cell Viability and Pathway Analysis Assay

This protocol describes the assessment of this compound's efficacy in hematologic tumor cell lines [1].

  • Principle: To determine the compound's effect on cell viability and the phosphorylation status of key signaling proteins like STAT3 and STAT5.
  • Materials:
    • Hematologic tumor cell lines (e.g., leukemia, myeloma).
    • This compound: Diluted in culture medium from a DMSO stock solution. The final DMSO concentration should be kept constant and below levels that affect cell growth (e.g., <0.1%) [1].
    • Cell culture medium and standard reagents.
    • Cell viability assay kit (e.g., MTT, CellTiter-Glo).
    • Antibodies for Western Blot: Specific for p-STAT3, STAT3, p-STAT5, STAT5, and a loading control (e.g., GAPDH, β-Actin).
  • Procedure:
    • Cell Plating: Plate cells in multi-well plates at an optimal density for growth.
    • Compound Treatment: After cell attachment, treat the cells with a concentration range of this compound (e.g., 150 nM to 1,000 nM) for 24-72 hours.
    • Viability Measurement: At the endpoint, assess cell viability using the chosen assay according to the manufacturer's instructions. Calculate the IC50 value for cell killing from the dose-response curve.
    • Protein Extraction and Western Blot: For pathway analysis, treat cells with a relevant concentration of this compound for a shorter period (e.g., 4-24 hours). Lyse the cells, separate proteins by SDS-PAGE, and transfer to a membrane. Probe the membrane with specific antibodies to detect changes in the phosphorylation of STAT3 and STAT5.

Experimental Workflow and Signaling Pathway

The following diagram illustrates the experimental workflow for evaluating this compound and its mechanism of action.

G start Start Experiment bio_assay In Vitro Biochemical Assay start->bio_assay Determine potency cell_assay Cell-Based Viability Assay bio_assay->cell_assay Confirm cellular efficacy mech_analysis Mechanism of Action Analysis cell_assay->mech_analysis Investigate mechanism data Data Analysis & IC50 Calculation mech_analysis->data Integrate findings

Diagram 1: Experimental workflow for evaluating this compound, progressing from biochemical assays to mechanistic analysis.

The diagram below summarizes the key signaling pathways targeted by this compound and the subsequent downstream effects measured in experiments.

G ON146040 This compound PI3Ka PI3Kα/δ ON146040->PI3Ka Inhibits Abl1 Abl1 / BCR-ABL ON146040->Abl1 Inhibits STAT3 STAT3 PI3Ka->STAT3 Activates STAT5 STAT5 PI3Ka->STAT5 Activates Abl1->STAT3 Activates Abl1->STAT5 Activates Survival Cell Survival ↑ STAT3->Survival Apoptosis Apoptosis ↓ STAT3->Apoptosis STAT5->Survival STAT5->Apoptosis

Diagram 2: this compound inhibits PI3Kα/δ and Abl1, disrupting downstream STAT3/5 signaling and oncogenic phenotypes [1].

Critical Notes for Researchers

  • Solubility and Storage: this compound is typically prepared as a 10-25 mM stock solution in DMSO. Aliquot and store the stock solutions at -20°C to -80°C, protected from light, to maintain stability and prevent freeze-thaw cycles [1].
  • Specificity: While this compound is potent against PI3Kα/δ and Abl1, researchers should be aware that it shows significantly less activity against the PI3Kβ and PI3Kγ isoforms. Furthermore, it is not active against the T315I mutant of Abl1 [1].
  • Combination Potential: The rationale for dual PI3K/BCR-ABL inhibition is strong. Research in other cancers has shown that inhibiting one pathway (e.g., mTOR) can lead to the activation of another (e.g., ERK), suggesting potential for combination therapies [2].

Knowledge Gaps and Further Research

The available data clearly establishes this compound as a potent dual-target inhibitor. However, to enable full reproducibility and application in drug development, future research should focus on:

  • Publishing detailed, step-by-step protocols for the specific biochemical assays used to generate the IC50 data.
  • Investigating the compound's efficacy and signaling effects in a broader panel of cancer cell lines, including solid tumors.
  • Profiling the compound's selectivity against a wider kinome to fully understand its off-target effects.

References

A Framework for Cell Viability Application Notes

Author: Smolecule Technical Support Team. Date: February 2026

You can structure your application notes for ON 146040 using the following sections, substituting the generic information with specifics from your compound's literature or manufacturer's datasheet.

  • Introduction and Principle: Most viability assays use markers for metabolically active cells. Common principles include measuring ATP levels [1], the ability of cells to reduce a substrate (like resazurin in the CellTiter-Blue Assay) [1] [2], or detecting specific protease activity unique to living cells [1].
  • Key Considerations for Assay Selection: The choice of assay depends on what you need to measure [1].
    • Viability vs. Cytotoxicity: Decide if you are measuring the number of live cells (viability), dead cells (cytotoxicity), or both.
    • Assay Format: Determine if you need a homogeneous "add-mix-measure" format, real-time kinetic monitoring, or endpoint measurement.
    • Multiplexing: If you plan to measure multiple parameters from the same well, choose non-lytic and compatible assays [1].
  • General Protocol Workflow: The specific steps will vary, but a typical workflow for a plate-based assay is shown in the diagram below. This is based on common protocols for assays like CellTiter-Glo or CellTiter-Blue [1] [2].

Experimental Workflow for a Typical Cell Viability Assay

The diagram below outlines the key stages in a standard cell viability assay, which can be adapted for testing compounds like this compound.

Plate Cells Plate Cells Add Treatment Add Treatment Plate Cells->Add Treatment Incubate Incubate Add Treatment->Incubate Add Assay Reagent Add Assay Reagent Incubate->Add Assay Reagent Measure Signal Measure Signal Add Assay Reagent->Measure Signal Analyze Data Analyze Data Measure Signal->Analyze Data

Comparison of Common Cell Viability Assay Methods

You can select a method based on your experimental needs. The table below compares several common assay types.

Assay Type Principle / Marker Key Advantages Key Limitations / Considerations
ATP-based (e.g., CellTiter-Glo) Detection of ATP from metabolically active cells [1] High sensitivity, fast, broad linear range, suitable for high-throughput [1] Requires cell lysis; less suitable for multiplexing with other assays on live cells
Tetrazolium Reduction (e.g., MTS, MTT) Reduction of tetrazolium salts to colored formazan by viable cells [1] Well-established method Long incubation (1-4 hours); MTT product is insoluble, requiring extra solubilization step [1]
Resazurin Reduction (e.g., CellTiter-Blue) Reduction of resazurin to fluorescent resorufin by viable cells [1] [2] Homogeneous, relatively inexpensive, more sensitive than tetrazolium assays [1] Fluorescence from test compounds may cause interference; signal accumulates over time [1]
Protease Activity (Live-Cell) Detection of a unique protease activity in live cells using a fluorogenic substrate [1] Shorter incubation (0.5-1 hour); allows multiplexing with other assays as cells are not lysed [1] Signal is dependent on specific protease activity
Cytotoxicity (e.g., LDH release) Measures lactate dehydrogenase (LDH) released from dead cells with compromised membranes [1] Directly measures dead cells; can be multiplexed with viability assays Can be affected by background signal from serum in culture media

References

Chemical and Bioactivity Profile of ON 146040

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the available information on ON 146040:

Property Description
Catalog Number T12310 [1]
CAS Number 1404231-34-0 [1]
Alias ZINC211117138 [1]
Molecular Weight 489.55 [1]
Molecular Formula C₂₄H₂₃N₇O₃S [1]
Bioactivity Description Effective inhibitor of PI3K isoforms; highly potent in killing hematologic tumor cells [1].
Key Targets (IC₅₀) PI3Kα: 14 nM; PI3Kδ: 20 nM; PI3Kγ: 1 μM; PI3Kβ: 3 μM; Abl-1: 150 nM [1]
Observed Mechanism in Hematologic Tumors Downregulates phosphorylation of STAT3 and STAT5 in leukemia and myeloma cells [1].

Proposed Mechanism of Action in Hematologic Tumors

The following diagram illustrates the proposed signaling pathway through which this compound exerts its effects on hematologic tumor cells, based on the available data.

This compound Proposed Mechanism in Hematologic Tumors cluster_targets Inhibition of Key Targets cluster_pathways Downstream Signaling Effects ON146040 ON146040 PI3K PI3K ON146040->PI3K Inhibits Abl1 Abl1 ON146040->Abl1 Inhibits STAT3 STAT3 PI3K->STAT3 Downregulates Phosphorylation STAT5 STAT5 PI3K->STAT5 Downregulates Phosphorylation CellProliferation Cell Proliferation & Survival STAT3->CellProliferation STAT5->CellProliferation TumorCellKilling Tumor Cell Killing CellProliferation->TumorCellKilling Leads to

Experimental Protocol Outline

The search results do not contain a full, citable methodology. However, based on the bioactivity description [1], the general workflow for testing this compound in hematologic tumor cells would involve the steps in the diagram below.

General Workflow for Assessing this compound Activity cluster_1 1. Cell Culture & Treatment cluster_2 2. Viability & Potency Assessment cluster_3 3. Mechanistic Analysis a1 Culture hematologic tumor cell lines (e.g., Leukemia, Myeloma) a2 Treat with this compound (Dose range based on IC₅₀ values) a1->a2 a3 Include vehicle control (e.g., DMSO) a2->a3 b1 Measure cell viability (e.g., MTT, CellTiter-Glo) a3->b1 b2 Calculate IC₅₀ values b1->b2 c1 Analyze protein phosphorylation (Western Blot for pSTAT3, pSTAT5) b2->c1 c2 Assess other downstream effects c1->c2

Information Gaps and Limitations

The search results are insufficient to create the detailed Application Notes and Protocols you requested. Key information that is currently missing includes:

  • Detailed Experimental Protocols: Specific methods for cell culture, treatment conditions (duration, dosing regimen beyond IC₅₀), and the exact assays used to measure cell killing and STAT phosphorylation are not provided [1].
  • Complete Data: The search results lack quantitative data on the effects in hematologic tumor cells (e.g., exact IC₅₀ values for cell killing, statistical significance of STAT dephosphorylation) [1].
  • Broader Context: The role of PI3K and STAT signaling in the immunosuppressive tumor microenvironment is discussed in the literature [2], but no specific connection to this compound is made in the available search results.

References

Key Signaling Pathways in Leukemia Cells

Author: Smolecule Technical Support Team. Date: February 2026

Understanding the signaling pathways that govern leukemia cell behavior is crucial for developing targeted therapies. The table below summarizes some of the core pathways involved.

Pathway Name Key Molecular Components Primary Role in Leukemia/LSCs Potential Therapeutic Implications
PI3K/AKT/mTOR PI3K, AKT, mTORC1/2, PTEN, FOXO [1] Regulates cell survival, proliferation, metabolism, and protein synthesis; often dysregulated [1]. mTOR inhibitors (e.g., rapamycin); AKT inhibitors; targeting LSC maintenance [1].
Wnt/β-catenin Wnt, β-catenin, GSK-3β [2] [1] Promotes self-renewal of LSCs and tumor initiation [2] [1]. Developing inhibitors of Wnt signaling to target LSC self-renewal [2].
Notch Notch 1-4, DLL, JAG [2] [1] Can act as an oncogene or tumor suppressor, context-dependent; influences cell fate [1]. Notch inhibitors (e.g., gamma-secretase inhibitors) are under investigation [2].
TGF-β TGF-β, SMAD proteins [1] Can inhibit proliferation or promote EMT and metastasis; complex, dual role [1]. Strategies to counteract its pro-metastatic signaling in the tumor microenvironment [1].
STAT3 STAT3, JAK kinases [2] Promotes cell survival, proliferation, and immune evasion [2]. JAK/STAT inhibitors are being explored as therapeutic options [2].

General Experimental Protocols for Leukemia Cell Research

While specific protocols for ON 146040 cells need to be established, the following are standard methodologies used in leukemia cell biology.

Cell Culture and Maintenance
  • Basic Culture: Most leukemia cell lines, including hypothetical models like this compound, are cultured in RPMI-1640 medium supplemented with 10-20% fetal bovine serum (FBS), 2 mM L-glutamine, and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO₂ [2] [1].
  • Cryopreservation: Preserve cells in culture medium containing 10% DMSO and 90% FBS. Freeze slowly using a isopropanol chamber or controlled-rate freezer before transferring to liquid nitrogen for long-term storage.
Assessing Cell Viability and Proliferation
  • Trypan Blue Exclusion: Mix cell suspension with 0.4% Trypan blue dye. Count unstained (viable) and stained (non-viable) cells using a hemocytometer. Calculate viability: (Viable Cell Count / Total Cell Count) * 100.
  • MTT Assay: Plate cells in a 96-well plate. Add MTT reagent and incubate for 2-4 hours. The formed formazan crystals are dissolved in DMSO. Measure the absorbance at 570 nm, which is directly proportional to the number of viable cells.
Analysis of Cell Surface Markers via Flow Cytometry

This is critical for identifying and isolating specific cell populations, like LSCs.

  • Staining Protocol: Harvest and wash cells with PBS. Incubate with fluorochrome-conjugated antibodies (e.g., against CD34, CD38, CD123) for 30-60 minutes on ice in the dark [2]. Wash cells to remove unbound antibody.
  • Data Acquisition and Analysis: Analyze stained cells on a flow cytometer. Use isotype controls to set negative populations. LSCs in AML, for example, are often characterized by a CD34+/CD38- immunophenotype [2].
Investigating Signaling Pathways
  • Western Blotting: Lyse cells in RIPA buffer. Separate proteins by SDS-PAGE, transfer to a PVDF membrane, and block with 5% BSA. Incubate with primary antibodies (e.g., anti-pAKT, anti-β-catenin) overnight, followed by an HRP-conjugated secondary antibody. Detect using chemiluminescence to visualize protein expression and activation [2] [1].
  • RNA Interference (Gene Knockdown): Transduce cells with lentiviral vectors encoding shRNAs targeting your gene of interest. Use a non-targeting shRNA as a negative control. After 48-72 hours, assay for knockdown efficiency (via Western Blot or qPCR) and subsequent phenotypic effects.

Visualizing Key Signaling Pathways

The diagram below, generated using Graphviz, illustrates the core signaling pathways that are frequently active in leukemia cells and their crosstalk.

Diagram Title: Core Signaling Pathways in Leukemic Stem Cells

LeukemiaPathways Core Signaling Pathways in Leukemic Stem Cells cluster_path1 PI3K/AKT/mTOR Pathway cluster_path2 Other Key Pathways GF1 Growth Factors RTK1 Receptor Tyrosine Kinase (RTK) GF1->RTK1 PI3K PI3K RTK1->PI3K PIP3 PIP3 PI3K->PIP3 AKT AKT PIP3->AKT mTOR mTORC1/2 AKT->mTOR FOXO FOXO Transcription Factor AKT->FOXO Inactivates TSC TSC1/TSC2 AKT->TSC Inactivates ProSurvival Promotes: Cell Survival Proliferation mTOR->ProSurvival Metabolism Stimulates: Metabolism Protein Synthesis mTOR->Metabolism ApoptosisSup Suppresses: Apoptosis FOXO->ApoptosisSup When Active TSC->mTOR Regulates Wnt Wnt Ligand FZD Frizzled Receptor Wnt->FZD BetaCat β-Catenin FZD->BetaCat Stabilizes SelfRenewal Promotes: Self-Renewal BetaCat->SelfRenewal DiffBlock Blocks Differentiation BetaCat->DiffBlock NotchL Notch Ligand NotchR Notch Receptor NotchL->NotchR NICD NICD NotchR->NICD Releases NICD->SelfRenewal TGFB TGF-β TGFBR TGF-β Receptor TGFB->TGFBR Smad Smad Complex TGFBR->Smad Smad->DiffBlock

Discussion and Research Perspectives

The experimental framework provided is a starting point. For the this compound cell line, the first step is to empirically characterize it using these standard assays. Key questions to address include: What is its baseline proliferation rate? What is its immunophenotype based on flow cytometry? Which of the signaling pathways summarized in the diagram are constitutively active?

Furthermore, the bone marrow microenvironment plays a critical role in protecting LSCs. Therefore, advanced models such as co-culture systems with stromal cells should be developed to mimic this protective niche and test drug efficacy more accurately [2] [3]. The ultimate goal is to identify unique vulnerabilities of the this compound cells that can be therapeutically exploited.

References

Established Myeloma Cell Lines for Research

Author: Smolecule Technical Support Team. Date: February 2026

Cell Line Name Key Characteristics / Findings Transcriptional Correlation with Patient Tumors (Median Spearman R) [1]
ANBL-6 Often requires IL-6 for growth, potentially modeling the bone marrow niche [1]. 0.54 (Highest ranked)
RPMI-8226 One of the earliest and most widely used lines [1]. 0.35 (Ranked 48 of 66)
U-266 One of the earliest and most widely used lines [1]. 0.35 (Ranked 52 of 66)
MMM.1 - 0.35 (Lowest ranked)

A 2020 study that correlated global gene expression patterns of 66 MM cell lines with 779 patient tumors found that ANBL-6 was the most representative of patient disease, while some widely used lines like RPMI-8226 and U-266 showed poor correlation [1]. Cell lines cultured with Interleukin-6 (IL-6) showed significantly improved transcriptional correlations with patient tumors [1].

Signaling Pathways in Multiple Myeloma

Multiple intracellular signaling pathways are crucial in MM pathogenesis. The diagram below illustrates the key pathways and their crosstalk in the bone marrow microenvironment [2] [3].

myeloma_pathways Key Signaling Pathways in Multiple Myeloma cluster_pathways Activated Signaling Pathways BM_Microenvironment Bone Marrow Microenvironment (Cytokines, Cell Adhesion) PI3K_AKT_mTOR PI3K/AKT/mTOR Pathway BM_Microenvironment->PI3K_AKT_mTOR RAS_MAPK RAS/MAPK Pathway BM_Microenvironment->RAS_MAPK JAK_STAT JAK/STAT Pathway BM_Microenvironment->JAK_STAT NF_kB NF-κB Pathway BM_Microenvironment->NF_kB WNT Wnt/β-catenin Pathway BM_Microenvironment->WNT Cellular_Effects Cellular Effects: • Proliferation • Survival • Drug Resistance • Migration PI3K_AKT_mTOR->Cellular_Effects RAS_MAPK->Cellular_Effects JAK_STAT->Cellular_Effects NF_kB->Cellular_Effects WNT->Cellular_Effects

These pathways are activated through three main routes in the bone marrow microenvironment [3]:

  • Soluble Factors: Cytokines (e.g., IL-6, IGF-1) secreted by bone marrow stromal cells and other accessory cells [2] [3].
  • Cell Adhesion: Physical interaction between MM cells and bone marrow stromal cells via adhesion molecules [3].
  • Exosomes: Secreted membrane vesicles that transfer bioactive molecules between cells [3].

Guidance for Your Research

Given that "ON 146040" is not identified in the literature, here are steps you can take to proceed with your work:

  • Verify the Identifier: Double-check the cell line name for potential typographical errors. "ON" could be a prefix from a specific institution's collection.
  • Contact Repositories: Reach out to major biological resource centers like the ATCC or DSMZ to inquire if they hold or have records of this cell line.
  • Consider Established Alternatives: For your experimental work, selecting a well-characterized cell line like ANBL-6 (for its high patient similarity) or others such as RPMI-8226 and U-266 (for historical comparison) may be more feasible and reliable [1].

References

Product Identification and Properties

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key identification and structural information for ON 146040:

Property Description
CAS Number 1404231-34-0 [1] [2]
Molecular Formula C₂₄H₂₃N₇O₃S [1] [2]
Molecular Weight 489.55 g/mol [1]
Purity ≥98% [1]
Synonyms ON-146040, ON146040 [2]
Description A dual PI3K and BCR-ABL inhibitor that targets the STAT3 and STAT5 pathways [1].

Hazards and Safety Information

The Safety Data Sheet (SDS) classifies this compound with specific hazards that must be addressed in the laboratory [2].

Hazard Classification Hazard Statements
Acute Toxicity (Oral, Category 4) H302: Harmful if swallowed [2].
Acute Aquatic Toxicity (Category 1) H410: Very toxic to aquatic life with long-lasting effects [2].
Chronic Aquatic Toxicity (Category 1)

Safe Handling and Storage

Adherence to the following safety precautions is essential when handling this compound [2]:

  • Personal Protective Equipment (PPE): Wear safety goggles, protective gloves, and suitable impervious clothing. Use a suitable respirator to avoid inhaling dust or aerosols.
  • Engineering Controls: Work only in areas with appropriate exhaust ventilation. Ensure accessible safety showers and eye-wash stations are nearby.
  • Safe Handling Practices: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in areas where the chemical is handled. Avoid dust formation.
  • Storage Conditions: Keep the container tightly sealed in a cool, well-ventilated area. Store away from direct sunlight and ignition sources. For long-term stability, store at -20°C (powder) or -80°C (if in solvent) [2].
  • Environmental Precautions: Prevent release into the environment. Avoid product contact with drains, water courses, or soil.

General Guidance on Stock Solution Preparation

The search results do not contain specific solvent, concentration, or step-by-step preparation protocols for this compound. The following guidance is based on standard laboratory practice for preparing stock solutions of research compounds.

  • Solvent Selection: The choice of solvent is critical and depends on the compound's solubility and the planned assays. Common solvents include Dimethyl Sulfoxide (DMSO), ethanol, or methanol. For cell-based assays, sterile DMSO is frequently used.
  • Concentration: A typical stock solution concentration for in vitro studies is in the millimolar (mM) range (e.g., 10-100 mM).
  • Preparation Workflow: The following diagram outlines the general workflow for preparing and storing a stock solution.

G Start Start Preparation Calculate Calculate Mass Needed Start->Calculate Weigh Weigh Compound in Vessel Calculate->Weigh AddSolvent Add Appropriate Solvent Weigh->AddSolvent Mix Mix Thoroughly to Dissolve AddSolvent->Mix Aliquot Aliquot into Small Volumes Mix->Aliquot Label Label with Date and Details Aliquot->Label Store Store at Recommended Temp Label->Store Record Record in Lab Notebook Store->Record

Suggestions for Finding Detailed Protocols

To obtain the specific information needed for your research, consider the following approaches:

  • Contact Suppliers Directly: The most reliable method is to contact the manufacturers or suppliers of this compound, such as Bioquote Ltd or DC Chemicals [1] [2]. They can often provide technical data sheets with recommended solvents, solubility data, and storage conditions.
  • Consult Scientific Literature: Search specialized databases like PubMed or Scopus for research articles that use this compound. The "Materials and Methods" sections of these papers frequently detail how stock solutions were prepared.
  • Refer to General Laboratory Manuals: Standard reference texts, such as "Lab Ref" or "The ELISA Guidebook," offer general protocols for solution preparation that can be adapted.

References

Understanding Dilution Calculations

Author: Smolecule Technical Support Team. Date: February 2026

The fundamental principle for most dilution calculations is the formula C₁V₁ = C₂V₂, where C₁ and V₁ are the concentration and volume of the initial stock solution, and C₂ and V₂ are the concentration and volume of the final working solution [1] [2] [3].

The table below outlines the key variables and how to solve for any one of them:

Variable Description Common Units
C₁ Concentration of the initial stock solution M (mol/L), µg/µL
V₁ Volume of the initial stock solution to use L, mL, µL
C₂ Desired concentration of the final working solution M (mol/L), µg/µL
V₂ Desired final volume of the working solution L, mL, µL

To find the required volume of stock solution (V₁), the formula is rearranged as follows [1]: V₁ = (C₂ × V₂) / C₁

Experimental Dilution Protocol

This section provides a step-by-step protocol for preparing a working solution from a concentrated stock.

Pre-Planning and Calculations
  • Define Parameters: Clearly specify your target working solution's concentration (C₂) and volume (V₂).
  • Confirm Stock Concentration: Verify the concentration (C₁) of your stock solution.
  • Calculate Stock Volume: Use the formula V₁ = (C₂ × V₂) / C₁ to determine the volume of stock solution needed [1] [2].
  • Calculate Solvent Volume: Determine the volume of diluent (solvent) required as V_diluent = V₂ - V₁.
Materials and Equipment
  • Stock solution
  • Appropriate diluent (e.g., sterile water, buffer)
  • Micropipettes and sterile tips
  • Sterile tube or bottle for the working solution
  • Vortex mixer
Workflow Diagram

The following diagram outlines the core procedural steps:

G Start Start Dilution Protocol Plan Define C₂ and V₂ for Working Solution Start->Plan Confirm Confirm Stock Concentration (C₁) Plan->Confirm Calculate Calculate V₁ and Diluent Volume Confirm->Calculate Pipette Aseptically Pipette Volume V₁ of Stock Calculate->Pipette Add Add Calculated Volume of Diluent Pipette->Add Mix Mix Thoroughly (e.g., Vortex) Add->Mix Label Label Working Solution (C₂, V₂, Date) Mix->Label End Working Solution Ready for Use or Storage Label->End

Procedure Notes
  • Aseptic Technique: Perform all steps using aseptic technique to prevent contamination.
  • Accuracy: Use calibrated pipettes and ensure all calculations are double-checked.
  • Mixing: After adding the diluent, mix the solution thoroughly to ensure homogeneity [3].

Serial Dilution Protocol

Serial dilution involves sequentially diluting a solution to achieve a wide range of concentrations, which is common for creating standard curves or in immunoassays [1].

Pre-Planning
  • Determine Dilution Factor: Decide the constant factor for each dilution step (e.g., 1:10).
  • Plan Number of Tubes: Determine the number of dilution tubes needed.
Workflow Diagram for a 1:10 Serial Dilution

The following diagram illustrates the process of creating a serial dilution with a 10-fold dilution factor at each step.

G Stock Stock Solution (Highest Concentration) Tube1 Tube 1: Add 100µL Stock to 900µL Diluent Stock->Tube1  Mix & Transfer Tube2 Tube 2: Add 100µL from Tube 1 to 900µL Diluent Tube1->Tube2  Mix & Transfer Tube3 Tube 3: Add 100µL from Tube 2 to 900µL Diluent Tube2->Tube3  Mix & Transfer Dot ... Tube3->Dot

Procedure Notes
  • Consistent Volumes: For accuracy, use consistent and precise volumes at each step.
  • Fresh Tips: Use a fresh pipette tip for each transfer to prevent carryover of a highly concentrated solution.
  • Thorough Mixing: Mix each tube thoroughly before taking an aliquot for the next dilution [1].

Online Calculator Tools

For convenience and to verify manual calculations, you can use these online tools:

  • VectorBuilder Dilution Calculator: Calculates the volume of stock solution needed to achieve a desired concentration and volume [1].
  • AAT Bioquest Dilution Calculator: Solves for any missing value in the M₁V₁ = M₂V₂ equation [2].
  • PlanetCalc Dilution Solver: Can solve various types of dilution and mixing problems [3].

Quality Control and Best Practices

  • Documentation: Record all calculations, lot numbers, and preparation details in your lab notebook.
  • Verification: Where possible, verify the concentration of critical solutions using a method like spectrophotometry.
  • Stability: Be aware of the chemical stability of your compound in both stock and working solutions, and adhere to appropriate storage conditions (e.g., -20°C).

References

Compound Profile and Quantitative Data

Author: Smolecule Technical Support Team. Date: February 2026

ON 146040 represents a first-in-class dual PI3K and BCR-ABL inhibitor. It is a small molecule with the molecular formula C₂₄H₂₃N₇O₃S and a molecular weight of 489.55 g/mol [1].

Table 1: In vitro Biochemical Inhibitory Profile of this compound [1]

Target IC₅₀ Value Inhibition Specificity
PI3Kα 14 nM Primary Target
PI3Kδ 20 nM Primary Target
Abl1 < 150 nM Primary Target (incl. some mutants)
PI3Kγ 1 μM ~70x less potent vs. PI3Kα
PI3Kβ 3 μM ~200x less potent vs. PI3Kα
Abl1 (T315I mutant) Not Active Notable exception

Table 2: Cellular Anti-Proliferative Activity of this compound [1] Note: IC₅₀ values are representative and may vary by cell line.

Assay Type Cell Line / Context Key Finding / IC₅₀ Range
Anti-proliferative Hematologic tumor cells (e.g., leukemia, myeloma) 150 nM to 1,000 nM
Mechanistic Leukemia and myeloma cells Downregulation of STAT3 and STAT5 phosphorylation

Experimental Protocols

The following protocols summarize key methodologies used to characterize this compound's in vitro activity.

Protocol 1: Biochemical Kinase Inhibition Assay

This protocol is used to determine the half-maximal inhibitory concentration (IC₅₀) of this compound against purified kinase proteins [1].

  • Reagent Preparation: Prepare a solution of this compound in DMSO at a stock concentration of 10 mM. Serially dilute the compound to create a concentration gradient. Prepare reaction buffers, ATP, and substrate specific to the kinase being tested (e.g., PI3K or Abl1).
  • Assay Setup: In a reaction plate, combine the kinase enzyme, this compound at various concentrations, ATP, and the substrate. Include a negative control (no inhibitor) and a positive control (a known inhibitor for the kinase).
  • Incubation and Detection: Allow the kinase reaction to proceed for a specified period at 30°C. Detection methods vary based on the kinase; for PI3K, this often involves measuring the conversion of PIP₂ to PIP3.
  • Data Analysis: Quantify the signal for each reaction. Plot the percentage of kinase activity remaining against the log of this compound concentration. Use non-linear regression analysis to calculate the IC₅₀ value.
Protocol 2: Assessment of Anti-Proliferative Activity in Hematologic Tumor Cells

This protocol evaluates the potency of this compound in killing cancer cells in culture [1].

  • Cell Culture: Maintain relevant hematologic tumor cell lines (e.g., leukemia, myeloma) in appropriate media supplemented with serum under standard conditions (37°C, 5% CO₂).
  • Compound Treatment: Seed cells into multi-well plates. The following day, treat the cells with a range of concentrations of this compound (e.g., from 100 nM to 10 µM). Include a vehicle control (DMSO at the same final concentration as in treated wells).
  • Incubation: Incubate the cells with the compound for 48-72 hours.
  • Viability Measurement: Assess cell viability using a standard assay such as MTT, MTS, or CellTiter-Glo, which measures metabolic activity as a surrogate for cell number.
  • IC₅₀ Calculation: Normalize the viability readings to the vehicle control. Plot the percentage of cell viability against the log of this compound concentration and determine the IC₅₀ value using non-linear regression analysis.
Protocol 3: Analysis of Downstream Signaling by Immunoblotting

This protocol confirms the mechanism of action by examining the effect of this compound on key signaling pathways [1].

  • Cell Treatment and Lysis: Treat target cells (e.g., leukemia cells) with a predetermined IC₅₀ concentration of this compound or vehicle control for a set time (e.g., 4-24 hours). Wash the cells and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.
  • Protein Quantification and Electrophoresis: Determine the protein concentration of the lysates. Separate equal amounts of protein by SDS-PAGE.
  • Membrane Transfer and Blocking: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane. Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.
  • Antibody Incubation: Incubate the membrane with specific primary antibodies against phospho-STAT3, phospho-STAT5, and corresponding total proteins (e.g., total STAT3, total STAT5), as well as a loading control like GAPDH or β-actin. Then, incubate with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody.
  • Signal Detection and Analysis: Develop the blot using enhanced chemiluminescence (ECL) reagent and visualize the bands using a chemiluminescence imager. A reduction in the intensity of phospho-STAT3 and phospho-STAT5 bands in the treated sample compared to the control indicates successful pathway inhibition by this compound.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of this compound and a generalized workflow for its in vitro assessment.

G ON146040 This compound PI3Ka PI3Kα ON146040->PI3Ka Inhibits IC₅₀ = 14 nM PI3Kd PI3Kδ ON146040->PI3Kd Inhibits IC₅₀ = 20 nM Abl1 Abl1 (BCR-ABL) ON146040->Abl1 Inhibits IC₅₀ < 150 nM STAT3 STAT3 Pathway PI3Ka->STAT3 Downstream Activation PI3Kd->STAT3 Downstream Activation STAT5 STAT5 Pathway Abl1->STAT5 Downstream Activation Prolif Cell Proliferation STAT3->Prolif Survival Cell Survival STAT5->Survival Apoptosis Induction of Apoptosis Apoptosis->Prolif Apoptosis->Survival

Diagram 1: this compound inhibits PI3Kα/δ and Abl1, disrupting STAT3/5 signaling to curb cancer cell proliferation and survival [1].

G Start Start In Vitro Assessment BioAssay Biochemical Assay Start->BioAssay IC50Calc1 Calculate IC₅₀ for Kinase Targets BioAssay->IC50Calc1 CellAssay Cellular Assay IC50Calc2 Calculate IC₅₀ for Cell Viability CellAssay->IC50Calc2 MechAssay Mechanistic Assay WB Immunoblotting for p-STAT3/5 MechAssay->WB IC50Calc1->CellAssay IC50Calc2->MechAssay Data Integrate Data & Conclude WB->Data

Diagram 2: A logical workflow for the comprehensive in vitro evaluation of this compound activity [1].

Key Considerations for Researchers

  • Specificity: this compound demonstrates high selectivity for PI3Kα and PI3Kδ over the β and γ isoforms, and also potently inhibits wild-type and most mutant forms of Abl1, though not the T315I mutant [1].
  • Solubility and Storage: The compound is soluble in DMSO (up to 25 mg/mL). For stability, stock solutions should be stored at -80°C for up to 6 months or -20°C for one month, protected from light. Avoid repeated freeze-thaw cycles [1].
  • Positive Control: Including a positive control, such as a known PI3K inhibitor (e.g., Wortmannin) or Abl1 inhibitor (e.g., Imatinib), in your assays is recommended to validate experimental conditions [1].

References

Biological Activity and Research Applications

Author: Smolecule Technical Support Team. Date: February 2026

ON 146040 is a small molecule recognized for its dual inhibitory action, primarily investigated in hematologic tumor research [1] [2] [3]. It simultaneously targets key oncogenic pathways, making it a valuable tool for studying complex signaling networks in cancer biology [1] [4].

Mechanism of Action: this compound primarily functions as a potent inhibitor of the PI3Kα and PI3Kδ isoforms, with half-maximal inhibitory concentration (IC50) values in the nanomolar range [1] [2] [3]. It also effectively inhibits Abl1 kinase and several of its mutant forms, including the BCR-ABL fusion oncoprotein [1] [4]. By targeting these upstream activators, this compound disrupts the phosphorylation and activation of downstream effectors STAT3 and STAT5, which are crucial for cell survival and proliferation in certain cancers [1] [2] [4].

Primary Research Applications: Its main application is in the study of hematological malignancies, such as leukemia and myeloma [1] [4]. Researchers use it to investigate the crosstalk between the PI3K and BCR-ABL signaling pathways and to explore strategies for overcoming resistance to single-target therapies [1].

Quantitative Biochemical Profiling

The table below summarizes the key inhibitory profile of this compound against its primary targets, which forms the basis for its use in experimental design.

Table 1: Inhibitory Profile (IC50) of this compound

Target IC50 Value Significance in Research
PI3Kα 14 nM [1] [2] [3] Key for studying the role of the PI3K-AKT pathway in cell growth, survival, and metabolism [4].
PI3Kδ 20 nM [1] [2] [3] Important for immunological studies and B-cell malignancies.
Abl1 < 150 nM [1] [4] [3] Critical for researching BCR-ABL driven cancers like chronic myeloid leukemia (CML).
PI3Kγ 1 μM [1] [3] Demonstrates selectivity over this isoform.
PI3Kβ 3 μM [1] [3] Demonstrates selectivity over this isoform.

Experimental Protocols

In Vitro Cell-Based Assays

This protocol outlines the use of this compound to assess its cytotoxic effects and impact on signaling pathways in hematologic tumor cell lines.

Objective: To determine the anti-proliferative efficacy of this compound and analyze its effect on STAT3/STAT5 phosphorylation in leukemia or myeloma cells.

Materials:

  • This compound (e.g., from MedChemExpress, Cat. No. HY-12338 [1])
  • Hematologic tumor cell lines (e.g., leukemia, myeloma)
  • Cell culture media and reagents
  • DMSO (for compound reconstitution)
  • MTT, CCK-8, or similar cell viability assay kit
  • Antibodies for phospho-STAT3, total STAT3, phospho-STAT5, total STAT5, and a loading control (e.g., GAPDH)
  • Western blot equipment

Procedure:

  • Stock Solution Preparation: Dissolve this compound in DMSO to prepare a 10-25 mM stock solution. Aliquot and store at -20°C or -80°C, protected from light [1] [2].
  • Cell Treatment: Culture cells in standard conditions. Treat cells with a concentration range of this compound (e.g., 150 nM to 1000 nM) based on its reported IC50 in cells [1] [4]. Include a vehicle control (DMSO at the same dilution as treated groups).
  • Viability Assay: After 48-72 hours of treatment, perform a cell viability assay (e.g., MTT) according to the manufacturer's instructions. Calculate the IC50 value using appropriate statistical software.
  • Western Blot Analysis: Treat cells with an effective concentration of this compound (e.g., ~500 nM) for a shorter duration (e.g., 6-24 hours). Lyse cells, separate proteins by SDS-PAGE, and transfer to a membrane. Probe with phospho-specific and total antibodies to detect changes in STAT3 and STAT5 phosphorylation [1].

In Vivo Formulation and Dosing

For animal studies, this compound requires formulation to ensure solubility and bioavailability. The table below lists common formulations as suggested by suppliers.

Table 2: Example In Vivo Formulation Protocols for this compound

Route Formulation Composition Preparation Instructions
Oral (Gavage) 0.5% CMC Na [2] Suspend the compound in a 0.5% carboxymethyl cellulose sodium solution in water.
Intraperitoneal (IP) Injection 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline [2] Add DMSO stock solution to PEG300, then add Tween 80, and finally mix with saline.
Intraperitoneal (IP) Injection 10% DMSO + 5% Tween 80 + 85% Saline [2] Add DMSO stock solution to Tween 80, then mix thoroughly with saline.
Intraperitoneal (IP) Injection 10% DMSO + 90% Corn Oil [2] Mix the DMSO stock solution directly with corn oil.

Critical Handling and Storage Information

  • Storage: Store the powder at -20°C, protected from light. Once in solution, store at -80°C for long-term storage (6 months) or -20°C for short-term (1 month), and avoid repeated freeze-thaw cycles [2] [3].
  • Solubility: this compound is soluble in DMSO (≥ 25 mg/mL) [1]. For in vitro assays, dilute the DMSO stock directly into the cell culture medium, ensuring the final DMSO concentration is low (typically <0.5%) to avoid cytotoxicity.
  • Handling: This product is for research use only and is not for human consumption [1] [2] [4]. Researchers should use standard laboratory safety practices, including wearing appropriate personal protective equipment.

Signaling Pathway Workflow

The following diagram illustrates the mechanistic pathway and experimental workflow for using this compound in a research setting, integrating its targets and expected downstream effects.

G ON146040 ON146040 Upstream Upstream Kinases ON146040->Upstream Inhibits Downstream Downstream Signaling Upstream->Downstream Activates PI3Ka PI3Kα Upstream->PI3Ka PI3Kd PI3Kδ Upstream->PI3Kd Abl1 Abl1 (BCR-ABL) Upstream->Abl1 Cellular_Outcome Cellular Outcome Downstream->Cellular_Outcome Promotes STAT3 p-STAT3 Downstream->STAT3 STAT5 p-STAT5 Downstream->STAT5 Proliferation Proliferation Cellular_Outcome->Proliferation Survival Survival Cellular_Outcome->Survival

Research Conclusions and Future Directions

This compound serves as a powerful chemical probe for deconvoluting the intertwined roles of PI3K isoforms and BCR-ABL in oncogenesis. Its defined inhibitory profile allows researchers to investigate combination therapy strategies and mechanisms of resistance, particularly in hematologic cancers. Future research with this compound could explore its efficacy in patient-derived xenograft (PDX) models or its potential in combination with other targeted agents.

References

Phosphorylation Assay Background

Author: Smolecule Technical Support Team. Date: February 2026

Phosphorylation is a central regulatory mechanism in cellular signaling, controlling processes like signal transduction and cell cycle progression. Its dysregulation is a hallmark of diseases such as cancer, making the ability to quantitatively monitor phosphorylation events crucial for understanding disease mechanisms and drug effects [1].

The antibody CSB-PA146040 is raised against the Human TRAF5 protein [2]. While the search results do not contain a specific phosphorylation assay protocol for this antibody, the principles of immunoprecipitation-based phosphorylation assays are well-established and can be adapted.

Detailed Experimental Protocol

The following protocol is adapted from a generic 7TM Phosphorylation Assay, which can serve as a template for developing an assay for TRAF5 [3]. This procedure is designed for a 96-well plate format and uses immunoprecipitation of affinity-tagged receptors followed by detection with phosphosite-specific antibodies.

Workflow Overview:

The diagram below illustrates the key steps of the assay workflow.

G Step1 1. Cell Culture & Transfection Step2 2. Treatment & Stimulation Step1->Step2 Step3 3. Cell Lysis Step2->Step3 Step4 4. Lysate Clearing Step3->Step4 Step5 5. Immunoprecipitation with Anti-Tag Magnetic Beads Step4->Step5 Step6 6. Primary Antibody Incubation Step5->Step6 Step7 7. Secondary Antibody Incubation Step6->Step7 Step8 8. Detection & Measurement Step7->Step8

Required Materials and Reagents:

  • Cells: Stably or transiently transfected cells expressing your target protein (e.g., TRAF5) with an affinity tag (e.g., HA, FLAG, Myc).
  • Antibodies: Premium Phosphosite-Specific Antibody and Phosphorylation-Independent Antibody (for total protein).
  • Magnetic Beads: Anti-tag magnetic beads (e.g., Anti-HA).
  • Buffers: Cell lysis buffer, PBS, Wash Buffer (e.g., PBST).
  • Detection System: HRP-labelled secondary antibody, enzyme substrate, and stop solution.
  • Equipment: Microplate shaker, centrifuge, magnetic separation rack, multichannel pipette, microplate reader.

Step-by-Step Procedure:

  • Cell Culture and Transfection: Seed transfected cells into poly-D-lysine-coated 96-well plates at 80,000–100,000 cells/well and grow to 95% confluency [3].
  • Treatment: Treat cells with the agonist, antagonist, or inhibitor of interest for the desired time.
  • Lysis: Aspirate media, wash wells with ice-cold PBS, and lyse cells by adding 150 µL of ice-cold Detergent Buffer (containing protease and phosphatase inhibitors). Incubate with shaking for 30 minutes at 4°C [3].
  • Lysate Clearing: Centrifuge the cell culture plates at 3,700 x g for 20 minutes at 4°C to clear the lysates [3].
  • Lysate Division: Transfer the cleared lysate to U-bottom assay plates. For parallel detection of phosphorylated and total protein, divide each lysate into two aliquots of 60 µL for the phospho-specific and total protein detection pathways [3].
  • Immunoprecipitation: Add 40 µL of resuspended magnetic bead solution to each well. Incubate for 2 hours with shaking at 4°C to capture the tagged protein [3].
  • Washing: Place the plate on a magnetic separation rack to pellet the beads. Remove the supernatant and wash the beads three times with PBST [3].
  • Primary Antibody Incubation:
    • Add diluted phosphosite-specific primary antibody (e.g., CSB-PA146040, if validated for this application) to the wells for phosphorylated protein detection.
    • Add diluted phosphorylation-independent antibody to the corresponding wells for total protein detection.
    • Incubate for 2 hours at room temperature (or overnight at 4°C) with shaking [3].
  • Washing: Wash the plate three times with PBST under magnetic force [3].
  • Secondary Antibody Incubation: Add diluted HRP-labelled secondary antibody to all wells and incubate for 2 hours at room temperature with shaking [3].
  • Washing: Perform a final wash three times with PBST [3].
  • Detection: Add Detection Solution to each well and incubate until the desired color development is achieved. Stop the reaction by adding Stop Solution [3].
  • Measurement: Transfer the solution to a detection plate and read the Optical Density at 405 nm (OD405) using a microplate reader [3].

Data Analysis and Normalization

To accurately quantify phosphorylation, signals must be normalized to the total amount of target protein to account for variations in cell number, transfection efficiency, and protein extraction.

Calculation Method:

  • Subtract the mean background signal (from control wells with no primary antibody) from all values.
  • Normalize the phospho-signal using the formula: Normalized Phospho-Signal = (Phosphorylation OD405 - Background) × (Mean of All Total Protein OD405 / Corresponding Total Protein OD405) This adjusts the phosphorylation signal based on the amount of receptor in each specific sample [3].

Alternative Phosphorylation Assay Techniques

Beyond immunochemical methods, other powerful techniques exist for phosphorylation analysis.

Comparative Table of Assay Methods:

Assay Method Principle Key Features Throughput Key Applications

| Immunoassay (e.g., described protocol) [3] | Immunoprecipitation and colorimetric/chemiluminescent detection with phospho-specific antibodies. | Measures specific, known phosphosites; accessible equipment. | Medium | Target validation, pharmacodynamic studies. | | Phos-tag SDS-PAGE [4] | Phosphate-binding molecule in gel causes mobility shift for phosphorylated proteins. | Identifies phosphorylation states without antibodies; visualizes multiple states. | Low | Initial assessment of protein phosphorylation, in vivo phosphorylation quantification. | | Targeted Mass Spectrometry (e.g., SigPath) [1] | LC-MS/MS analysis of enriched phosphopeptides using heavy isotope-labeled internal standards. | Highly multiplexed (100s of sites), quantitative, high specificity. | High | Systems-level signaling analysis, biomarker discovery, deep pharmacodynamic profiling. |

Mass Spectrometry Workflow:

For context, the SigPath targeted MS assay follows a different workflow, as shown below [1].

G Start Sample (Cells/Tissue) MS1 Protein Digestion Start->MS1 MS2 Spike-in of SIL Heavy Isotope-Labeled Peptides MS1->MS2 MS3 Phosphopeptide Enrichment (pY Ab & IMAC) MS2->MS3 MS4 LC-MS/MS Analysis MS3->MS4 MS5 Quantitative Analysis of 284 Phosphosites MS4->MS5

Signaling Pathway Context

TRAF5 is an adapter protein that transduces signals from TNF receptor family members, playing a role in activating NF-κB and JNK pathways, which are involved in cell survival and inflammation [2]. The diagram below situates TRAF5 within a simplified signaling context.

G TNFR TNF Receptor TRAF5 TRAF5 TNFR->TRAF5 KinaseCascade Kinase Cascade (e.g., MAPK, JNK) TRAF5->KinaseCascade Phosphorylation Phosphorylation Event KinaseCascade->Phosphorylation Induces NFkB NF-κB Activation CellularResponse Cellular Response (Proliferation, Survival) NFkB->CellularResponse Phosphorylation->NFkB

Important Notes for Researchers

  • Antibody Validation is Critical: The protocol above is generic. Before applying it to CSB-PA146040, you must verify its suitability for immunoprecipitation and phospho-specific detection, which may not be its intended use [2].
  • Include Controls: A robust assay requires careful controls, including untreated cells, a known agonist-stimulated positive control, and a no-primary-antibody background control.
  • Consult Manufacturer Data: Always refer to the most current data sheet and application notes from the antibody manufacturer (CUSABIO in this case) for specific information on validated uses and recommended protocols.

References

Biological Activity and Application Notes

Author: Smolecule Technical Support Team. Date: February 2026

ON 146040 is a potent small-molecule inhibitor primarily developed for cancer research, with a unique mechanism of action targeting two key signaling pathways.

  • Primary Targets and Potency: It is a potent inhibitor of PI3Kα and PI3Kδ isoforms with IC₅₀ values of 14 nM and 20 nM, respectively [1] [2] [3]. It also inhibits BCR-ABL, including various mutant forms (IC₅₀ < 150 nM), though it shows no activity against the T315I mutant [3].
  • Mechanism of Action: As the first reported dual PI3K and BCR-ABL inhibitor [2], it simultaneously targets the PI3K/AKT and JAK/STAT signaling pathways. This dual action leads to downregulation of phosphorylated STAT3 and STAT5, which promotes tumor cell death [1] [3].
  • Cellular Efficacy: this compound demonstrates potent anti-proliferative effects, with IC₅₀ values in the range of 150 to 1000 nM against a panel of hematologic tumor cell lines [1] [3].

The table below summarizes the key inhibitory profile of this compound.

Target IC₅₀ Value Note/Context
PI3Kα 14 nM Primary target [1] [2] [3]
PI3Kδ 20 nM Primary target [1] [2] [3]
Abl1 < 150 nM Inhibits wild-type and some mutants (except T315I) [1] [3]
PI3Kβ 3 μM Less sensitive, significant inhibition may require higher concentrations [1]
PI3Kγ 1 μM Less sensitive, significant inhibition may require higher concentrations [1]

Experimental Protocols

Protocol 1: Biochemical Kinase Profiling for IC₅₀ Determination

This protocol outlines the procedure for determining the half-maximal inhibitory concentration (IC₅₀) of this compound against purified kinase isoforms, based on standard biochemical assay principles [1] [3].

  • 1. Reagent Preparation

    • Kinase Buffer: Prepare a buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM DTT, and 0.01% Tween-20.
    • Compound Dilution: Prepare a 10 mM stock solution of this compound in DMSO. Perform a serial dilution (e.g., 1:3 or 1:4) in DMSO to create a concentration range from 10 mM down to 0.1 nM. Include a DMSO-only control (0 nM compound).
    • Substrate/ATP Mix: Dilute ATP and a specific peptide or protein substrate in kinase buffer to their respective Km values.
  • 2. Assay Execution

    • In a reaction plate, combine the kinase enzyme with the serial dilutions of this compound. Pre-incubate for 15 minutes at room temperature.
    • Initiate the kinase reaction by adding the Substrate/ATP Mix.
    • Allow the reaction to proceed for a linear period (typically 30-60 minutes) at room temperature.
    • Stop the reaction by adding a stopping solution (e.g., 3% phosphoric acid).
  • 3. Detection and Data Analysis

    • Depending on the assay format, quantify the amount of phosphorylated product. For radiometric assays, spot the reaction mixture onto filter plates, wash, and quantify incorporated radioactivity by scintillation counting [4].
    • For each concentration of this compound, calculate the percentage of kinase activity remaining compared to the DMSO control.
    • Plot the percentage inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value [4].
Protocol 2: Cellular Target Engagement and Pathway Analysis

This protocol is used to validate this compound's cellular activity by assessing its effect on downstream signaling pathways in hematologic tumor cells [1] [3].

  • 1. Cell Treatment

    • Culture relevant cell lines (e.g., leukemia or myeloma cells) in appropriate medium.
    • Treat cells with a range of this compound concentrations (e.g., from 150 nM to 1000 nM) for 4-24 hours. Include a vehicle control (DMSO).
  • 2. Cell Lysis and Protein Quantification

    • Lyse cells using RIPA buffer supplemented with protease and phosphatase inhibitors.
    • Clear lysates by centrifugation and quantify protein concentration using a BCA assay.
  • 3. Immunoblotting (Western Blot)

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
    • Block the membrane and probe with primary antibodies against:
      • Phospho-STAT3 (Tyr705)
      • Total STAT3
      • Phospho-STAT5 (Tyr694)
      • Total STAT5
      • A loading control (e.g., GAPDH or β-Actin)
    • Incubate with HRP-conjugated secondary antibodies and detect signal using enhanced chemiluminescence (ECL).
    • Expected Outcome: A concentration-dependent decrease in phospho-STAT3 and phospho-STAT5 levels, without changes in total protein levels, indicates successful target engagement and pathway modulation [3].

Signaling Pathway and Experimental Workflow

The following diagrams illustrate this compound's mechanism of action and a key experimental workflow.

pathway ON146040 This compound PI3K PI3K α/δ ON146040->PI3K Inhibits ABL BCR-ABL ON146040->ABL Inhibits AKT AKT PI3K->AKT Activates STAT STAT3/STAT5 ABL->STAT Phosphorylates AKT->STAT Signaling Crosstalk ProSurvival Pro-survival/Tumor Growth STAT->ProSurvival

Diagram 1: this compound Dual Inhibitory Mechanism. This diagram shows how this compound simultaneously inhibits PI3K and BCR-ABL, leading to the downregulation of STAT3/STAT5 signaling and suppression of tumor survival pathways [1] [2] [3].

workflow Start Cell Culture & Treatment A Lyse Cells & Extract Protein Start->A B Quantify Protein (BCA) A->B C Separate by SDS-PAGE B->C D Transfer to Membrane C->D E Immunoblot with Antibodies D->E F Analyze p-STAT3/5 Reduction E->F

Diagram 2: Workflow for Cellular Pathway Analysis. This experimental flowchart outlines the key steps for using western blotting to validate the cellular efficacy of this compound by monitoring the downregulation of phosphorylated STAT3 and STAT5 [3].

Research Applications and Conclusions

The primary research application of this compound is in hematologic cancer research, particularly for studying diseases where PI3K signaling and BCR-ABL mutations play a synergistic role in oncogenesis [1] [3]. Its unique dual-inhibition profile makes it a valuable tool compound for:

  • Target Validation: Studying the interplay between the PI3K and JAK-STAT pathways.
  • Combination Therapy Research: Investigating mechanisms to overcome resistance to single-target agents.
  • Preclinical Efficacy Studies: Evaluating anti-tumor activity in cell line and animal models of blood cancers.

References

Strategies for Improving Compound Solubility

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes general approaches you can consider, based on current research.

Strategy Mechanism Key Findings/Applications
Co-crystal/Salt Formation [1] Disrupts intermolecular crystal lattice, reducing thermodynamic barrier to solvation. Co-crystals of dihydromyricetin (e.g., with trolaine) showed transformed solubility, enhanced absorption/distribution, and improved bioactivity [1].
Nanoparticle Manufacturing via Antisolvent Precipitation [2] Creates nanoparticles via rapid mixing of solvent (solute) & antisolvent, increasing surface area for dissolution. Used in lipid nanoparticle production for mRNA vaccines. Ultrasonic microreactors (USMRs) intensify mixing, enabling scalable production of uniform nanoparticles [2].
Computational Solubility Prediction [3] Uses Quantitative Structure-Property Relationship (QSPR) models to predict intrinsic aqueous solubility from chemical structure. Helps identify suitable counterions for salts/co-crystals and prioritize compounds with favorable solubility profiles early in development [3].

Experimental Workflow for Solubility Enhancement

Based on the strategies above, here is a potential workflow you could adapt for a low-solubility compound like ON 146040.

Start Start: Compound with Low Solubility CompModel Computational Modeling (Predict solubility & suggest co-formers) Start->CompModel Route1 Co-crystal/Salt Formation Screen counterions CompModel->Route1 Route2 Nanoparticle Formation (Antisolvent Precipitation) CompModel->Route2 Char Characterization (Particle Size, Solubility, Bioactivity) Route1->Char Route2->Char PK In-vitro/In-vivo PK/PD Studies Char->PK

Detailed Methodologies
  • Co-crystal/Salt Formation Screening [1]

    • Objective: To discover a co-crystal or salt form that exhibits higher aqueous solubility than the pure compound.
    • Procedure:
      • Select pharmaceutically acceptable counterions from the FDA's Inactive Ingredients Database (e.g., triethanolamine (TEA), TRIS base, L-lysine) [1].
      • Dissolve the compound and counterion in a suitable solvent (e.g., ethanol, isopropanol, water).
      • Use techniques like solvent evaporation or slurry crystallization to form the co-crystal.
      • Characterize the resulting solid powder using techniques like microcrystal electron diffraction (MicroED) to confirm co-crystal structure [1].
      • Solubility Testing: Centrifuge saturated solutions to remove undissolved material and measure the concentration of the dissolved fraction in the supernatant to determine the new saturation limit [1].
  • Nanoparticle Manufacturing via Antisolvent Precipitation with Ultrasonic Microreactors (USMRs) [2]

    • Objective: To produce uniform nanoparticles of the compound to enhance its dissolution rate and apparent solubility.
    • Procedure:
      • Prepare a solution of the compound in a suitable organic solvent (e.g., acetonitrile).
      • Use an ultrasonic microreactor (USMR) to rapidly mix this solution with an antisolvent (e.g., water). The ultrasonic cavitation provides intense mixing, ensuring even supersaturation and the formation of small, uniform nanoparticles [2].
      • This process can be scaled up using a "numbering up" strategy with multiple USMRs in parallel, maintaining consistent mixing performance and nanoparticle size across different production scales [2].

FAQs on Low Solubility Challenges

Q: Why is intrinsic aqueous solubility important in drug development? A: Intrinsic solubility is a fundamental property of the uncharged compound. It is independent of pH and, together with the dissociation constant (pKa), allows for the prediction of solubility under various physiological pH conditions. This is critical for understanding in vivo dissolution and absorption [3].

Q: My compound has many hydrophilic groups but is still poorly soluble. Why? A: This can occur due to strong intermolecular hydrogen bonds within the crystal lattice that shield the hydrophilic groups, making the compound behave as ostensibly hydrophobic. Formulating it as a salt or co-crystal can disrupt this lattice and "unlock" the hydrogen-bonding capacity, significantly improving water solubility [1].

Q: How can I ensure consistent nanoparticle quality when scaling up production? A: Using ultrasonic microreactors (USMRs) allows for dual-parameter control (fluid flow and ultrasound power) over mixing intensity. Developing a scale-up strategy based on maintaining a constant mixing time, as predicted by a mixing model for the USMRs, can help ensure consistent nanoparticle size across different production scales [2].

References

ON 146040: Test Panel Overview

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key specifications for the TAM Panel 146040 based on the available information [1]:

Feature Specification
Product Name TAM Panel 146040
Material Stainless Steel
Plate Thickness 0.100" (2.5 mm)
Test Surface Half hard chrome coated (with cracks), half grit blasted
Primary Use Process verification for liquid penetrant testing (dye and fluorescent)
Compliance Pratt & Whitney Requirements TAM 146040

General Framework for Stability Studies

While specific protocols for ON 146040 are not available, the U.S. Environmental Protection Agency (EPA) encourages an alternative approach for stability studies that may be useful for structuring your own protocols [2]. Furthermore, a research paper on the stability of parenteral nutrition highlights key parameters and methodologies that are standard in stability testing across scientific fields [3].

You can adapt the following experimental framework:

  • Objective: To determine how changes in composition and storage conditions affect the stability of a product or sample.
  • Key Parameters to Measure:
    • Droplet Diameter: Monitoring mean droplet diameter and the population of large-diameter droplets is critical for emulsion stability [3].
    • pH, Density, and Viscosity: These are common physical and chemical parameters tracked over time to assess stability [3].
  • Sample Preparation: Prepare multiple samples, modifying the concentration of critical components to test their impact on stability [3].
  • Storage Protocols: Store samples under different conditions, typically including room temperature (RT) and refrigerated (e.g., 4°C), and take measurements at predetermined time points (e.g., days 1, 3, 10, and 14) [3].

Proposed Workflow Diagram

The following Graphviz diagram outlines the core workflow for a general stability study that you can adapt for your specific needs.

Short Title: Experimental Stability Study Workflow

stability_study start Study Start prep Sample Preparation (Prepare multiple samples with varying compositions) start->prep protocol Define Storage Protocol prep->protocol rt Room Temperature (RT) protocol->rt refrigerated Refrigerated (4°C) protocol->refrigerated measure Parameter Measurement (Droplet Size, pH, Density, Viscosity) rt->measure e.g., Day 1, 3, 10, 14 refrigerated->measure e.g., Day 1, 3, 10, 14 analyze Data Analysis & Stability Assessment measure->analyze end Study Complete analyze->end

References

Frequently Asked Questions (FAQs)

Author: Smolecule Technical Support Team. Date: February 2026

  • What is the T315I "gatekeeper" mutation? The T315I is a point mutation in the BCR-ABL kinase domain where threonine is replaced by isoleucine at position 315. This residue is critical for hydrogen bonding with many tyrosine kinase inhibitors (TKIs). The mutation sterically blocks drug binding and abolishes key interactions, conferring resistance to nearly all first- and second-generation ATP-competitive BCR-ABL inhibitors [1].

  • Why are most TKIs inactive against the T315I mutant? The substitution of the smaller threonine with the larger, hydrophobic isoleucine creates a steric hindrance that physically prevents most inhibitors from binding effectively. Furthermore, the loss of the threonine side chain disrupts a critical hydrogen bond that many TKIs, like imatinib, rely on for stable binding [1].

  • Which inhibitors are active against the T315I mutant? Third-generation TKIs have been developed specifically to target the T315I mutant. Ponatinib is an FDA-approved multi-TKI inhibitor that is active against BCR-ABL, including the T315I mutant [2]. Other investigational inhibitors mentioned in the literature that target T315I include AP24534, VX-680 (MK-0457), and PHA-739358 [1].

  • What are the recommended methods for detecting the T315I mutation? Several sensitive methods are available, ranging from qualitative to highly quantitative:

    • Digital Droplet PCR (ddPCR): Offers absolute quantification with very high sensitivity (LOD of 0.02%) and is excellent for monitoring mutation burden [3] [4].
    • Allele-Specific PCR: A low-cost, easy-to-operate qualitative or semi-quantitative screening tool [5].
    • Invader Assay combined with RT-PCR: A method suitable for serial monitoring of mutant transcript levels [6].
    • Direct Sequencing: The traditional method, often used for confirmation after initial screening by more sensitive techniques [5].

Troubleshooting Experimental Challenges

Challenge Possible Cause Suggested Solution
Unexpected TKI Resistance Emergence of a T315I mutant subclone undetectable at therapy initiation. Use high-sensitivity method (ddPCR) to detect low-level mutations before they dominate [3] [4].
Inconsistent Mutation Quantification Use of low-sensitivity or non-quantitative methods (e.g., direct Sanger sequencing). Adopt ddPCR for precise, reproducible quantification of mutant allele burden to track clonal evolution [4].
Resistance in Advanced Disease Higher T315I mutation frequency in advanced-phase CML and Ph+ ALL [5]. Prioritize mutation screening for patients in accelerated/blastic phase CML or with Ph+ ALL, even with short disease course [5] [3].

Experimental Protocols

Quantitative Detection of T315I using Digital Droplet PCR (ddPCR)

This protocol is based on a 2024 study that highlights ddPCR's superior sensitivity for detecting and quantifying the T315I mutation [3] [4].

Workflow Diagram

G Start Patient Sample (PB or BM) DNA Extract Genomic DNA Start->DNA Prep Prepare ddPCR Reaction Mix: - ddPCR Master Mix - T315I Wild-Type Probe (HEX) - T315I Mutant Probe (FAM) - DNA Sample DNA->Prep Generate Generate Droplets (Sample Prep Station) Prep->Generate Amplify PCR Amplification: - Pre-denaturation: 95°C, 10 min - 40 Cycles: 94°C, 30s / 55°C, 60s - Final: 98°C, 10 min Generate->Amplify Analyze Analyze Droplets (Cartridge Scanner) Amplify->Analyze Result Quantitative Result: - Mutant Allele Count (FAM) - Wild-Type Allele Count (HEX) - Calculate Mutation Burden Analyze->Result

Key Steps:

  • DNA Extraction: Extract high-quality genomic DNA from patient peripheral blood or bone marrow samples. The study used a magnetic bead-based technique on an automated nucleic acid extraction instrument [3].
  • Reaction Setup: Prepare a 20-μL reaction mixture containing:
    • 10 μL of ddPCR Master Mix.
    • 1 μL of T315I wild-type probe (HEX channel).
    • 1 μL of T315I mutant probe (FAM channel).
    • 8 μL of DNA sample (concentration and purity should be measured by spectrophotometer) [3].
  • Droplet Generation: Load the reaction mixture and droplet generation oil into a ddPCR plate. Use a droplet generator (e.g., SG-2000) to create thousands of nanoliter-sized, water-in-oil droplets [3].
  • PCR Amplification: Perform PCR on the droplet plate using the following protocol:
    • Pre-denaturation: 95°C for 10 minutes.
    • 40 cycles of:
      • Denaturation: 94°C for 30 seconds.
      • Annealing/Extension: 55°C for 60 seconds.
    • Enzyme deactivation: 98°C for 10 minutes.
    • Hold at 20°C [3].
  • Droplet Reading and Analysis: Transfer the plate to a droplet reader (e.g., Dscanner4-1000). The software will count the fluorescent-positive (FAM for mutant, HEX for wild-type) and negative droplets in each sample. The mutation burden is calculated based on Poisson statistics [3].

Performance Characteristics:

  • Limit of Detection (LOD): As low as 0.02% mutant allele fraction [3] [4].
  • Linearity: Excellent correlation (R² > 0.99) between expected and measured mutation abundance [3] [4].
In Vitro Screening for Inhibitors of ABL-T315I

This general workflow is synthesized from historical drug development efforts against T315I [1].

Screening Strategy Diagram

G Compound Compound Library (e.g., 3rd-gen TKIs, macrocyclics) Screen Primary In-Vitro Screen Compound->Screen Assay1 Cell Proliferation Assay Using Ba/F3 cells expressing BCR-ABL-T315I Screen->Assay1 Assay2 Kinase Activity Assay Measure phosphorylation of ABL substrates Screen->Assay2 Analyze Dose-Response Analysis Determine IC50 values Assay1->Analyze Assay2->Analyze Compare Compare Potency vs. Wild-Type BCR-ABL and T315I mutant Analyze->Compare Select Select Lead Candidates for further development Compare->Select

Key Steps:

  • Compound Library: Source candidate inhibitors, such as known third-generation TKIs (e.g., Ponatinib, AP24534) or novel macrocyclic compounds designed for high specificity [1] [7].
  • Primary In-Vitro Screen:
    • Cell-based assays: Use engineered cell lines (e.g., Ba/F3 cells) that are dependent on either wild-type BCR-ABL or the T315I mutant for survival. Test compounds for their ability to inhibit proliferation and induce apoptosis selectively in these lines.
    • Biochemical assays: Perform kinase assays using purified wild-type or T315I mutant ABL kinase domains to measure the direct inhibition of substrate phosphorylation.
  • Dose-Response Analysis: Treat cells or kinase reactions with a range of inhibitor concentrations to generate dose-response curves and calculate the half-maximal inhibitory concentration (IC₅₀) for each compound against both wild-type and mutant kinases.
  • Selectivity Assessment: Compare the IC₅₀ values. A promising T315I-active inhibitor will have a low IC₅₀ against the T315I mutant, indicating potent activity. The selectivity index can be calculated by comparing its potency against the mutant versus the wild-type kinase.

References

ON 146040 cell death assay optimization

Author: Smolecule Technical Support Team. Date: February 2026

Cell Death Assay Comparison

The table below summarizes four common assay methods suitable for detecting ON 146040-induced cell death, each with different readouts and complexity levels.

Assay Method Detection Principle Readout Throughput Key Considerations
Real-time Live-Cell Imaging (e.g., IncuCyte with PI) [1] Propidium iodide (PI) enters dead cells with compromised membranes, binding to DNA. Fluorescence (red) and phase-contrast images over time. High (96/384-well) Kinetic data; simple; requires specialized live-cell imager [1].
MTT Tetrazolium Reduction [2] Metabolically active cells reduce yellow MTT to purple formazan crystals. Absorbance (570 nm). Medium (96-well) End-point only; requires solubilization; signal reflects metabolic activity, not just cell number [2].
Caspase-3/7 Activity (IncuCyte) [3] Fluorescent caspase-3/7 substrate is cleaved during apoptosis. Green fluorescence (apoptotic cells). High (96-well) Specific for apoptosis; real-time kinetics; compatible with co-culture models [3].
Annexin V Staining (IncuCyte) [3] Binds phosphatidylserine (PS) exposed on the outer leaflet of the apoptotic cell membrane. Green or red fluorescence (apoptotic cells). High (96-well) Early apoptosis marker; requires calcium in buffer; can also stain late apoptotic/necrotic cells [3].

Detailed Experimental Protocols

Protocol 1: Real-Time Cell Death Monitoring with Propidium Iodide (PI)

This protocol uses PI and live-cell imaging to simultaneously monitor cell confluence and death kinetics [1].

  • Materials:

    • Adherent cells (e.g., LNCaP, PC3)
    • 96-well tissue culture plate
    • Complete growth medium
    • Propidium Iodide (1 mg/ml stock in PBS)
    • This compound (or vehicle control)
    • Live-cell analysis system (e.g., IncuCyte ZOOM)
  • Procedure:

    • Seed Cells: Plate cells in a 96-well plate at a density that will reach 40-80% confluence after 1-3 days (e.g., ~2 x 10⁴ LNCaP cells/well). Grow at 37°C, 5% CO₂ for 1-3 days [1].
    • Treat and Stain: Add 100 µl of complete growth medium containing your treatment (this compound, 2x final concentration) and PI (5 µg/ml, 2x final concentration) directly to the 100 µl of existing medium in each well. The final concentration of PI will be 2.5 µg/ml. Include vehicle control wells. Perform treatments in replicate (e.g., n=3) [1].
    • Image and Analyze:
      • Place the plate in the live-cell imager inside a standard 37°C, 5% CO₂ incubator.
      • Program the instrument to capture 3 images per well every 3 hours at 10x magnification for the desired duration (e.g., 3 days).
      • Use the instrument's software to calculate two metrics:
        • Total Cell Confluence: from phase-contrast images.
        • PI-Positive Confluence: from the red fluorescent channel.
      • The Ratio of PI-positive to total confluence plotted over time represents the kinetics of cell death [1].
Protocol 2: Immune Cell Killing Assay with Apoptosis Marker

This flexible protocol uses Annexin V or Caspase-3/7 reagents to specifically measure apoptotic death of tumor cells, suitable for co-culture systems [3].

  • Materials:

    • Target cells (adherent or non-adherent)
    • Effector immune cells (e.g., T cells, PBMCs)
    • IncuCyte Annexin V Green or Caspase-3/7 Green Reagent
    • 96-well flat-bottom plate
    • Optional: IncuCyte NucLight Lentivirus Reagent for live-cell labeling
  • Procedure for Adherent Tumor Cells:

    • Seed Target Cells: Plate tumor cells at 1,000-3,000 cells/well in 100 µL medium. Incubate overnight until ~20% confluent [3].
    • Prepare Reagents: Dilute the apoptosis reagent (Annexin V or Caspase-3/7) and treatments (this compound, antibodies) at 4x final concentration in assay medium [3].
    • Treat and Add Effectors:
      • Aspirate old medium from the cell plate.
      • Add 50 µL of the prepared apoptosis reagent and 50 µL of the 4x treatments.
      • Add effector cells in 100 µL medium at a target-to-effector ratio of 1:5 to 1:10 (e.g., 10,000-30,000 effector cells/well) [3].
    • Image and Analyze:
      • Place the plate in the IncuCyte and schedule scans (e.g., every 3 hours, 10x objective).
      • Analyze the green fluorescent object count (apoptotic cells) per well over time [3].

Troubleshooting Common Assay Problems

Here are answers to frequently asked questions to help you troubleshoot your experiments.

Q1: My assay shows high background fluorescence in the PI channel. What could be the cause?

  • Check for Riboflavin Interference: Culture media like RPMI and DMEM contain high riboflavin, which can autofluoresce. Consider switching to low-riboflavin media (e.g., F12-K, EBM) for fluorescence-based assays [3].
  • Confirm PI Concentration: Overly high PI concentration can increase background. Titrate PI for your specific cell line (e.g., test 1-5 µg/mL) [1].
  • Remove Bubbles: Bubbles in the wells can cause imaging artifacts and high background. Lightly blow 70-100% ethanol vapor over the plate surface to pop them before reading [3].

Q2: After adding MTT, the formazan crystals formed look granular and uneven, leading to high well-to-well variation.

  • Pipette Thoroughly: The formazan product is insoluble and can form crystals of different sizes. After adding the solubilization solution (e.g., DMSO, SDS), pipette up and down thoroughly and consistently to ensure all crystals are fully dissolved before reading the absorbance [2].
  • Confirm Solubilization Solution: Ensure the solubilization solution is appropriate and at the correct pH. For example, an SDS-based solution should be stored at room temperature to prevent precipitation, and if a precipitate forms, warm it to 37°C to re-dissolve [2].

Q3: My positive control for apoptosis is not working, and I see no signal from my caspase-3/7 reagent.

  • Verify Reagent Compatibility and Activity: Ensure the fluorescent caspase substrate is compatible with your cell line and other labels. Test the reagent with a known apoptosis inducer (e.g., staurosporine) in your system to confirm it is active and working [3].
  • Check for Effector Cell Interference: In co-culture assays, some immune effector cells may also show caspase activity. If the signal from effector cells is confounding the target cell signal, consider switching to the Annexin V reagent, which typically labels fewer effector cells, resulting in lower background [3].

Q4: My cells are detaching from the plate during the assay, which is skewing my confluence and death measurements.

  • Assess Death Mechanism: Significant detachment can be a feature of certain cell death types, like anoikis (apoptosis due to loss of matrix adhesion) or secondary necrosis [4]. This might be a real biological effect of this compound.
  • Use Coated Plates: For non-adherent or weakly adherent cells, pre-coat plates with fibronectin (5 µg/mL) or poly-L-ornithine (0.01%) for 1 hour before seeding to improve attachment [3].

Cell Death Signaling Pathways

The diagram below illustrates the two main apoptosis pathways your compound this compound might be triggering, based on well-established molecular biology [5] [6].

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_common Common Execution Phase ExtrinsicPath Extrinsic Pathway (Death Receptor) IntrinsicPath Intrinsic Pathway (Mitochondrial) DeathReceptor Death Receptor (Fas, TNFR, DR5) FADD Adaptor Protein (FADD) DeathReceptor->FADD Ligand Extracellular Death Signal Ligand->DeathReceptor Caspase8 Caspase-8 (Initiator) FADD->Caspase8 tBid tBid Caspase8->tBid Cleaves Bid ExecutionerCasp Caspase-3/7 (Executioner) Caspase8->ExecutionerCasp Direct Activation BaxBak Bax/Bak Oligomerization tBid->BaxBak CytoC Cytochrome c Release BaxBak->CytoC Apoptosome Apoptosome Formation CytoC->Apoptosome Caspase9 Caspase-9 (Initiator) Apoptosome->Caspase9 Caspase9->ExecutionerCasp Apoptosis Apoptosis (DNA Fragmentation, Membrane Blebbing) ExecutionerCasp->Apoptosis CellularStress Cellular Stress (DNA Damage, Oxidative Stress) BH3Only 'BH3-only' proteins (Bid, Bim, Puma) CellularStress->BH3Only Bcl2 Bcl-2 / Bcl-xL (Anti-apoptotic) BH3Only->BaxBak Activates BH3Only->Bcl2 Inhibits

Experimental Workflow for Assay Optimization

To systematically optimize and run your cell death assay, you can follow the generic workflow below, which can be adapted to the specific protocols above [1] [3].

G Start Assay Optimization Workflow Plan Plan Experiment (Define goals, select assay & readout) Start->Plan Prep1 Prepare Cells & Plate (Optimize seeding density, use replicates) Plan->Prep1 Prep2 Prepare Treatments (this compound serial dilutions, include controls) Prep1->Prep2 AddReag Add Detection Reagent (PI, Caspase-3/7, etc.) Prep2->AddReag Acquire Acquire Data (Endpoint plate reading or real-time imaging) AddReag->Acquire Analyze Analyze Data (Normalize, calculate % cell death, plot kinetics) Acquire->Analyze Troubleshoot Troubleshoot (Refer to FAQ guide) Analyze->Troubleshoot

References

ON 146040 Western blot troubleshooting

Author: Smolecule Technical Support Team. Date: February 2026

No Signal or Very Faint Bands

This is a common issue that can occur at multiple stages of the Western blot process. The table below outlines the primary causes and their solutions.

Possible Cause Recommended Solution
Antibody Issues Confirm antibody specificity and host species; check expiration date; avoid repeated freeze-thaw cycles; use fresh aliquots [1] [2]. Increase antibody concentration or extend incubation time (e.g., overnight at 4°C) [2] [3].
Insufficient Antigen Increase total protein loaded (e.g., 20-30 µg for whole cell extracts, up to 100 µg for modified targets in tissues) [1]. Use a positive control (recombinant protein or known expressing cell line) to confirm experimental setup [1] [3].
Inefficient Transfer Verify transfer success with reversible stains like Ponceau S [2]. For high molecular weight proteins, increase transfer time; for low molecular weight proteins, reduce time to prevent "blow-through" and use a 0.2 µm pore size membrane [1] [2].
Inactive Detection Reagents Ensure chemiluminescent substrates are not expired [2]. Check that buffers do not contain sodium azide, which inhibits HRP activity [2] [3].
Sub-optimal Buffer Choice Dilute primary antibody in the recommended buffer (e.g., BSA or milk per the manufacturer's protocol); failure to do so can severely compromise sensitivity [1].

High Background

High background makes specific bands difficult to distinguish and is often related to antibody or blocking conditions.

Possible Cause Recommended Solution
Antibody Concentration Too High Titrate and reduce the concentration of both primary and secondary antibodies [4] [2].
Insufficient Blocking or Washing Ensure adequate blocking (at least 1 hour at room temperature) with 5% non-fat dry milk or 3% BSA [4] [5] [3]. Increase wash number, duration, and volume; include 0.1% Tween 20 in wash buffers [4] [2].
Incompatible Blocking Buffer For phosphoproteins or with avidin-biotin systems, avoid milk and use BSA in Tris-buffered saline instead [4]. For alkaline phosphatase (AP) conjugates, use TBS instead of PBS [4].
Membrane Handling Do not let the membrane dry out during incubations. Always handle with gloves or forceps to prevent contamination [4].

Multiple or Non-Specific Bands

Unexpected bands can complicate interpretation and may be due to protein integrity or antibody specificity.

Possible Cause Recommended Solution
Protein Degradation Use fresh samples and add protease/phosphatase inhibitors to the lysis buffer to prevent protein breakdown [1] [2] [6].
Post-Translational Modifications Modifications like glycosylation, phosphorylation, or ubiquitination can cause shifts in molecular weight. Consult resources like PhosphoSitePlus for information on your target [1].
Antibody Cross-Reactivity Use monospecific or affinity-purified antibodies [3]. Run a control with the secondary antibody alone to check for non-specific binding [2] [3].
Overloaded Gel Reduce the amount of total protein loaded per lane [1] [4].
Incomplete Reduction Use fresh reducing agents (DTT or β-mercaptoethanol) in the sample buffer and ensure complete heating for denaturation [2] [3].

Band Shape Abnormalities

Abnormal band shapes can indicate problems during the electrophoresis phase.

Possible Cause Recommended Solution
Air Bubbles or Impurities Remove bubbles when pouring the gel and during transfer. Centrifuge samples before loading to remove insoluble debris [7] [2].
Salt or Detergent Concentration High salt or detergent in samples can cause streaking and distorted bands. Ensure salt concentration does not exceed 100 mM and keep SDS-to-nonionic detergent ratio at least 10:1 [4].
Gel Polymerization Issues Wait for the gel to polymerize completely before use. Ensure all liquids are pure and free of contaminants [7].
Electrophoresis Voltage Too High Running the gel at too high a voltage can generate heat, leading to "smiling" bands. Reduce voltage and run the gel at 4°C if necessary [2] [5].

Core Western Blot Protocol & Key Considerations

A successful Western blot depends on a robust and well-optimized protocol. The following diagram illustrates the key stages of the workflow and critical control points for troubleshooting.

WesternBlotWorkflow Start Sample Preparation Gel Gel Electrophoresis Start->Gel Denature samples Use fresh inhibitors Transfer Protein Transfer Gel->Transfer Check buffer system Optimize voltage/time Blocking Blocking Transfer->Blocking Confirm with Ponceau S Optimize for protein size PrimaryAB Primary Antibody Incubation Blocking->PrimaryAB Use correct buffer (Milk/BSA) Ensure sufficient time SecondaryAB Secondary Antibody Incubation PrimaryAB->SecondaryAB Optimize concentration/dilution Include proper washes Detection Detection SecondaryAB->Detection Use compatible conjugate Fresh substrate Analysis Analysis Detection->Analysis Appropriate exposure Check controls

To complement the workflow, here are the detailed methodologies for critical experimental steps based on technical protocols [8] [6] [5]:

  • Sample Preparation (Critical for Band Integrity)

    • Lysis: Use an appropriate ice-cold lysis buffer (e.g., RIPA) supplemented with fresh protease and phosphatase inhibitors. Incubate on ice for 30 minutes [5].
    • Clarification: Centrifuge the lysate at high speed (14,000–17,000 x g) for 10-15 minutes at 4°C to pellet insoluble debris. Retain the supernatant [6] [5].
    • Quantification: Accurately determine protein concentration using a reliable assay (e.g., BCA or Bradford). Ensure all samples for comparison are assayed against the same standard curve with an R-squared value ≥0.99 [8] [6].
    • Denaturation: Mix protein with loading buffer containing a reducing agent (e.g., DTT). Heat samples at 95-100°C for 5-10 minutes before loading [6] [5].
  • Electrophoresis and Transfer (Critical for Separation & Blotting)

    • Gel Selection: Choose a gel percentage appropriate for your protein's size (e.g., 4-12% gradient for 10-150 kDa proteins) [6].
    • Loading: Load an equal amount of total protein (e.g., 10-40 µg for cell lysates) alongside a prestained molecular weight marker [6].
    • Electrophoresis: Run the gel initially at a lower voltage (e.g., 80 V) to stack proteins, then increase to a higher voltage (e.g., 120-180 V) for separation. Monitor the dye front [8] [5].
    • Transfer: For a standard wet transfer, assemble the gel-membrane sandwich carefully to exclude air bubbles. Transfer at 70-100 V for 1-2 hours on ice. Adjust time based on protein size [1] [5].
  • Immunoblotting (Critical for Specificity)

    • Blocking: Incubate the membrane in a blocking solution (e.g., 5% non-fat dry milk or 3% BSA in TBST) for at least 1 hour at room temperature with agitation [4] [5].
    • Primary Antibody: Incubate the membrane with the primary antibody diluted in the recommended buffer (often BSA or milk) overnight at 4°C on a shaker for optimal binding [5].
    • Washing: Wash the membrane multiple times (e.g., 3 x 5 minutes) with ample TBST to remove unbound antibody [5].
    • Secondary Antibody: Incubate with an HRP- or fluorochrome-conjugated secondary antibody, specific for the primary antibody's host species, for about 1 hour at room temperature. Follow with further washing [5].

References

ON 146040: Core Profiling Data

Author: Smolecule Technical Support Team. Date: February 2026

Property Details
Molecular Formula C₂₄H₂₃N₇O₃S [1]
Molecular Weight 489.55 g/mol [1]
Primary Targets & IC₅₀ PI3Kα (≈14 nM), PI3Kδ (≈20 nM) [2] [3]
Secondary Targets & IC₅₀ Abl1 (& mutant versions, <150 nM) [2] [3]
Cellular Activity Kills hematologic tumor cells (IC₅₀ 150-1000 nM) [1]
Key Pathway Effect Down-regulates STAT3 & STAT5 phosphorylation [2] [3]
Half-life ~17 hours [1]

Established Mechanisms & Workflow for Analysis

Based on the gathered data, ON 146040 is a dual PI3K and BCR-ABL inhibitor. It disrupts oncogenic signaling by targeting upstream activators, including PI3K α and δ isoforms as well as wild-type and mutant BCR-ABL, leading to the downregulation of STAT3 and STAT5 phosphorylation in leukemia and myeloma cells [2] [3]. The following diagram outlines the core experimental workflow for analyzing its mechanism and effects.

workflow start Treat hematologic tumor cells with this compound bio_test Biochemical Testing start->bio_test cell_test Cellular Assay start->cell_test bio_pi3k Inhibits PI3Kα/δ bio_test->bio_pi3k bio_abl Inhibits Abl1 (not T315I mutant) bio_test->bio_abl mech_analysis Mechanism Analysis cell_test->mech_analysis cell_potency Potent cell killing (IC₅₀ 150-1000 nM) cell_test->cell_potency stat_effect Down-regulates p-STAT3 / p-STAT5 mech_analysis->stat_effect

Key Gaps and How to Address Them

The search results are insufficient for creating a complete troubleshooting guide because they do not contain:

  • Detailed Experimental Protocols: Specific methodologies for key assays (e.g., cell viability, Western blot for p-STAT3/STAT5) are not provided.
  • Common Experimental Pitfalls: Issues related to compound solubility, stability, cell line selection, or off-target effects are not discussed.
  • FAQs from Users: There is no record of frequently asked questions from researchers using this compound.

To build the comprehensive technical support center you require, I suggest you:

  • Consult Primary Literature: Search for the original research paper(s) that first identified and characterized this compound using its CAS Number (1404231-34-0) on platforms like PubMed. This will yield detailed methods.
  • Contact Suppliers Directly: Reach out to the technical support teams of chemical suppliers like BOC Sciences [1] or MedChemExpress [2] [3]. They often have in-house protocols and can provide specific handling and troubleshooting advice.
  • Explore Related Research: Review papers that study similar PI3K inhibitors or dual PI3K/BCR-ABL inhibitors. The experimental challenges and solutions are often analogous and can provide valuable insights [4].

References

ON 146040 solvent compatibility

Author: Smolecule Technical Support Team. Date: February 2026

ON 146040: Basic Information

The table below summarizes the key chemical and storage information for this compound gathered from the search results.

Property Description
Molecular Formula C₂₄H₂₃N₇O₃S [1] [2]
Molecular Weight 489.55 g/mol [1] [2]
CAS Number 1404231-34-0 [1] [2]
Purity >98% [1]
Storage Conditions (Lyophilized) Store at -20°C, protect from light, and keep the container tightly closed [1] [2].
Storage Conditions (Solution) Store at -20°C and use within 1 month to prevent loss of potency. Aliquot to avoid multiple freeze-thaw cycles [2].
Handling Notice For research use only, not for therapeutic use [1] [2].

Information Limitations and Troubleshooting

A significant challenge for researchers is the lack of publicly available solvent compatibility data.

  • Missing Information: The search results do not contain specific data on which solvents this compound is soluble or stable in, recommended stock solution concentrations, or detailed protocols for key experiments like cell-based assays [1] [2].
  • Troubleshooting Guide: The absence of this data can halt experiments. To resolve this:
    • Contact the Supplier: Your most reliable step is to contact the technical support teams of your chemical supplier directly (e.g., BOC Sciences or AdooQ). They often have unpublished in-house data on solubility and stability.
    • Perform Small-Scale Tests: In the absence of data, you must empirically determine compatibility. Prepare small volumes of stock solutions in candidate solvents (e.g., DMSO). Check for precipitate formation immediately and monitor solution stability over time under recommended storage conditions.
    • Consult Related Literature: Search scientific databases for research papers that used this compound. The "Methods" or "Experimental" sections often detail the solvents and concentrations used.

This compound Mechanism of Action

This compound is characterized as a dual-acting inhibitor. It is the first compound reported to simultaneously inhibit both PI3K (α/δ isoforms) and BCR-ABL kinases, thereby targeting the STAT3 and STAT5 signaling pathways [2]. This dual activity allows it to slow tumor growth and improve survival in experimental models [1].

The following diagram illustrates its reported mechanism of action:

G ON146040 This compound PI3K PI3K α/δ isoforms ON146040->PI3K Inhibits IC₅₀ ≈ 14/20 nM BCR_ABL BCR-ABL & mutants (except T315I) ON146040->BCR_ABL Inhibits IC₅₀ < 150 nM AKT AKT pathway PI3K->AKT Downregulates STAT STAT3/STAT5 Phosphorylation BCR_ABL->STAT Downregulates CellOutcome Inhibited tumor cell growth (hematologic cancers) AKT->CellOutcome STAT->CellOutcome

Methodology for Key Experiments

Based on the general biological description, here is an outline of a typical methodology for a cell-based experiment.

  • 1. Cell Culture: Use hematologic tumor cell lines known to be sensitive to the pathways this compound targets. Maintain cells in appropriate media and conditions [1].
  • 2. Compound Treatment: Prepare a dilution series of this compound from a stock solution. Treat cells with these concentrations to establish a dose-response curve.
  • 3. Viability Assay: After incubation, measure cell viability using standard assays to determine the IC50 values, which for this compound fall in the 150 to 1,000 nM range for hematologic tumor cells [1].
  • 4. Pathway Analysis: To confirm the mechanism, use techniques like Western Blotting to analyze protein extracts from treated cells. The expected result is a visible downregulation in STAT3 and STAT5 phosphorylation [1].

References

The Mechanism of Action of Imatinib

Author: Smolecule Technical Support Team. Date: February 2026

Imatinib works by specifically inhibiting the Abelson tyrosine kinase (Abl). In Chronic Myeloid Leukemia (CML), the activity of this enzyme is uncontrolled. Imatinib binds to Abl, decreasing its activity and countering the disease's progression [1]. A key structural feature of the inhibitor used in crystallized structures shows it lacks a piperazinyl group, which is not involved in target binding but affects the drug's pharmacokinetics, such as its solubility [1].

The diagram below illustrates how Imatinib induces molecular responses in CML treatment.

G CML CML Diagnosis (Philadelphia Chromosome) TKI_Therapy TKI Therapy Initiation (Imatinib 400mg daily) CML->TKI_Therapy Inhibition BCR-ABL Inhibition TKI_Therapy->Inhibition Molecular_Response Molecular Response Inhibition->Molecular_Response MMR Major Molecular Response (MMR): BCR-ABL ≤ 0.1% Molecular_Response->MMR Achieved DMR Deep Molecular Response (DMR): BCR-ABL ≤ 0.01% Molecular_Response->DMR Achieved

Comparative Efficacy of Tyrosine Kinase Inhibitors

While data on ON 146040 is unavailable, the table below summarizes a comparative study of Imatinib, Nilotinib, and Flumatinib, which are TKIs used for CML [2].

Table 1: Comparison of Molecular Response Rates for Different TKIs

Molecular Response Metric Imatinib (n=32) Nilotinib (n=30) Flumatinib (n=37)
CCyR at 3 months 53.13% 76.67% 78.38%
MMR at 3 months 25.00% 53.33% 51.35%
MMR at 12 months 78.13% 90.00% 83.78%
DMR at 12 months 50.00% 76.67% 75.68%

Abbreviations: CCyR: Complete Cytogenetic Response; MMR: Major Molecular Response; DMR: Deep Molecular Response.

The same study used multivariate analysis to identify factors influencing treatment efficacy. The results are summarized below [2].

Table 2: Independent Factors Influencing Molecular Response

Factor Impact on MMR Impact on DMR
Early Molecular Response Independent Factor Independent Factor
Drug Type Not Significant Independent Factor
Age Not Significant Independent Factor
White Blood Cell Count Independent Factor Not Significant
Red Cell Distribution Width Independent Factor Independent Factor
Platelet Count Independent Factor Not Significant

Key Experimental Protocols in TKI Research

1. Clinical Trial for First-Line Treatment (The IRIS Trial Protocol)

  • Objective: To compare the efficacy of Imatinib versus Interferon-alfa plus Cytarabine (IFN+AraC) in newly diagnosed CML patients [3].
  • Design: A phase 3, randomized study.
  • Intervention: Patients were assigned to receive either Imatinib or IFN+AraC.
  • Primary Measurements: Molecular response was assessed by measuring BCR-ABL/BCR% levels using real-time quantitative RT-PCR at multiple time points (e.g., 3, 6, 12, 18, and 24 months) [3].
  • Outcome Analysis: Progression was defined by hematologic, cytogenetic, or PCR criteria. The study found that patients who failed to achieve a 1-log reduction in BCR-ABL by 3 months had a significantly higher incidence of disease progression [3].

2. Bioequivalence Study of Drug Formulations

  • Objective: To assess the bioequivalence of a new 400 mg film-coated Imatinib tablet versus the standard 4x100 mg capsules [4].
  • Design: An open-label, randomized study in CML patients.
  • Intervention: Patients were randomly assigned to receive a single 400 mg dose in different forms: as 4x100 mg capsules, 4x100 mg tablets, or 1x400 mg tablet.
  • Pharmacokinetic Analysis: Blood samples were collected over 48 hours. Key parameters measured included:
    • C~max~: Maximum observed drug concentration.
    • t~max~: Time to reach C~max~.
    • AUC~(0-48)~ & AUC~(0-∞)~: Area under the plasma concentration-time curve.
    • t~1/2~: Elimination half-life [4].
  • Analytical Method: Plasma concentrations of Imatinib and its metabolite were measured using a validated ultra-high performance liquid chromatography (UHPLC) method with UV detection [4].

3. Bioinformatics Analysis of Gene Expression

  • Objective: To identify common genes and pathways affected by Imatinib and Nilotinib treatment through transcriptome analysis [5].
  • Data Source: Analysis of microarray dataset GSE19567 from the Gene Expression Omnibus (GEO) database.
  • Methodology:
    • Differential Expression: Identification of differentially expressed genes (DEGs) in CML cells treated with the drugs.
    • Pathway Analysis: Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) analyses were performed on the DEGs.
    • Network Construction: A protein-protein interaction (PPI) network was built using STRING and visualized with Cytoscape to identify hub genes [5].

References

PI3Kα vs. PI3Kδ: Core Characteristics at a Glance

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the fundamental differences between these two kinases.

Feature PI3Kα PI3Kδ
Gene PIK3CA [1] PIK3CD [1]
Expression Pattern Ubiquitous (broad tissue distribution) [2] [1] Primarily in leukocytes [3] [2] [1]
Primary Physiological Role Cell growth, metabolism, proliferation [4] [2] [5] Immune cell signaling and function [3] [2]
Primary Pathological Role Somatic mutations in solid tumors (e.g., breast, colon) [4] [2] Driver of B-cell malignancies; modulator of tumor immune microenvironment [3] [6]
Key Approved Inhibitor Alpelisib [2] [7] Idelalisib, Duvelisib, Copanlisib, Umbralisib [3] [2]
Main Clinical Use PIK3CA-mutated, HR+/HER2- advanced breast cancer [2] [7] Relapsed/refractory hematologic malignancies (CLL, SLL, Follicular Lymphoma) [3] [7]
Common Treatment-Limiting Toxicities Hyperglycemia [2] [5] [7] Immune-mediated toxicities (colitis, diarrhea, transaminitis), infections [3] [6] [7]

Structural and Functional Distinctions

The functional differences between PI3Kα and PI3Kδ originate from their structural biology and expression patterns.

  • Structural Insights: While both class I PI3Ks share a common domain structure, key differences exist. Notably, residues in the kinase domain of PI3Kα that interact with its Adaptor-Binding Domain (ABD) are not conserved in PI3Kδ. This explains why oncogenic mutations at these sites are frequent in PI3Kα but not in other isoforms [4]. Furthermore, the Ras-Binding Domain (RBD) behaves differently; in PI3Kα, a specific loop in the RBD can occupy the ATP-binding site, potentially leading to intermolecular inhibition, a mechanism not observed in PI3Kγ (and suggesting potential differences with PI3Kδ) [4].
  • Functional Specialization: The restricted expression of PI3Kδ to leukocytes makes it a key regulator of B-cell receptor signaling [3]. In contrast, the broad expression of PI3Kα and its frequent mutation in solid tumors underscore its fundamental role in cell growth and survival [4] [2]. PI3Kδ is also critically involved in the function of regulatory T cells (Tregs), and its inhibition can enhance anti-tumor immunity but also lead to immune-related adverse events [6].

Key Experimental Models and Protocols

To study these kinases, distinct experimental approaches are employed, reflecting their different roles.

Evaluating PI3Kδ Inhibition in B-cell Malignancies
  • Cell Models: Studies often use human B-cell malignancy cell lines, particularly models of Activated B-Cell-like Diffuse Large B-Cell Lymphoma (ABC DLBCL) with chronic active B-cell receptor (BCR) signaling, such as TMD8 and Ly10 cells [8].
  • Protocol Outline:
    • Treat sensitive ABC DLBCL lines with PI3Kδ-specific inhibitors (e.g., CAL-101/Idelalisib) at varying concentrations [8].
    • Assess cell viability using assays like MTT or CellTiter-Glo after 48-72 hours [8].
    • Evaluate on-target inhibition by measuring phosphorylation of key downstream effectors like AKT (at Thr308 and Ser473) and PRAS40 via western blotting [8].
  • Key Findings: A critical observation is that PI3Kδ inhibition can trigger a rapid feedback reactivation of the PI3K pathway via PI3Kα. This rebound is abrogated by combining PI3Kδ and PI3Kα inhibitors, leading to synergistic cell killing in ABC DLBCL models [8].
Evaluating PI3Kα Inhibition in Solid Tumors
  • Cell Models: Experiments utilize solid tumor cell lines harboring PIK3CA mutations, such as those derived from breast cancer [2].
  • Protocol Outline:
    • Treat PIK3CA-mutant cells with a PI3Kα-selective inhibitor (e.g., BYL719/Alpelisib) [2].
    • Monitor pathway inhibition by analyzing AKT phosphorylation.
    • Measure cell proliferation and viability. A common metabolic side effect, hyperglycemia, can be evaluated in vivo by monitoring blood glucose levels in treated mouse models [2] [5].
  • Key Findings: A 2025 study highlights a novel approach to avoid hyperglycemia. The inhibitor BBO-10203 specifically blocks the interaction between PI3Kα and RAS, inhibiting tumor growth without disrupting insulin-mediated glucose homeostasis, unlike traditional ATP-competitive inhibitors like Alpelisib [5].
Evaluating PI3Kδ Inhibition in Immuno-Oncology
  • In Vivo Model: The B16F10-OVA melanoma model in immunocompetent C57BL/6 mice is widely used to study the tumor immune microenvironment [6].
  • Protocol Outline:
    • Inoculate mice with tumor cells.
    • Treat with a PI3Kδ inhibitor (e.g., PI-30657 or AMG319).
    • Analyze tumor-infiltrating lymphocytes (TILs) by flow cytometry. Key observations include a decrease in Tregs and an increase in activated, cytotoxic CD8+ T cells expressing granzyme B and perforin [6].
    • Use single-cell RNA sequencing (scRNA-seq) to characterize specific Treg subsets affected in tumor, spleen, and colon tissue [6].
  • Key Findings: PI3Kδ inhibition has a systemic effect on Tregs, which underlies both its anti-tumor efficacy and dose-limiting toxicities like colitis. Intermittent dosing schedules have been shown in mouse models to maintain anti-tumor immunity while curbing these adverse effects [6].

The diagram below summarizes the core signaling and experimental feedback loops involving PI3Kα and PI3Kδ.

G PI3Kα and PI3Kδ in Signaling and Inhibition RTK Receptor Tyrosine Kinase (RTK) PI3Ka PI3Kα (PIK3CA) RTK->PI3Ka Activates BCR B-Cell Receptor (BCR) PI3Kd PI3Kδ (PIK3CD) BCR->PI3Kd Activates PIP2 PIP2 PI3Ka->PIP2 Phosphorylates Hyperglycemia Hyperglycemia (Side Effect) PI3Ka->Hyperglycemia Inhibition Causes PI3Kd->PIP2 Phosphorylates Feedback Feedback Activation of PI3Kα PI3Kd->Feedback Inhibition Triggers IRAEs Immune-Related Adverse Events PI3Kd->IRAEs Inhibition Causes PIP3 PIP3 PIP2->PIP3 AKT AKT/mTOR Signaling PIP3->AKT Activates Outcomes Cell Growth Proliferation Metabolism AKT->Outcomes Immunity Immune Cell Activation AKT->Immunity PIK3CA_mut PIK3CA Mutation PIK3CA_mut->PI3Ka Constitutively Activates Feedback->PI3Ka

Research and Development Implications

The distinct biology of PI3Kα and PI3Kδ dictates different therapeutic strategies and challenges.

  • Overcoming Toxicity: A major hurdle for PI3Kα inhibitors is hyperglycemia. Novel approaches like BBO-10203, which disrupts the RAS-PI3Kα interaction instead of acting as a conventional ATP-competitive inhibitor, show promise in achieving anti-tumor efficacy without this dose-limiting side effect [5]. For PI3Kδ inhibitors, intermittent dosing regimens are being explored to separate anti-tumor immunity from severe immune-related toxicities [6].
  • Combination Therapies: The feedback activation of PI3Kα following PI3Kδ inhibition provides a strong rationale for dual PI3Kα/δ inhibition in specific B-cell malignancies [8]. In solid tumors, combining PI3K inhibitors with other targeted agents is effective. For example, co-inhibition of PI3K and ErbB family kinases shows promise in pre-clinical models of head and neck squamous cell carcinoma (HNSCC) [9].

References

Commercial Kinase Profiling Services

Author: Smolecule Technical Support Team. Date: February 2026

For researchers, outsourcing to specialized profiling labs is a common strategy. The table below summarizes major providers and their offerings.

Provider Location of Profiling Lab Primary Technology Kinase Panel Size (Wild-type)
Reaction Biology [1] Malvern, PA, USA & Freiburg, Germany Radioactive filter binding (HotSpot, ³³PanQinase) 385 (348) [2]
DiscoverX (Ambit) [2] San Diego, CA, USA Phage display competitive binding (KinomeScan) 451 (394) [2]
Carna Biosciences [2] Kobe, Japan Substrate mobility shift assay 305 (272) [2]
MRC Centre for Kinase Profiling [2] Dundee, UK Radioactive filter binding 126 (122) [2]

Experimental Protocols in Profiling

Different profiling technologies can yield varying results, so understanding the underlying methodologies is crucial for interpreting data [2].

  • Radiometric Assays (The "Gold Standard"): Services like those from Reaction Biology and the MRC Centre use radioactive filter binding assays. These are considered a gold standard because they directly measure the enzyme's activity by detecting the transfer of a radioactive phosphate group from ATP to a substrate. This direct catalytic measurement helps avoid false positives or negatives common in indirect methods [1] [2].
  • Non-Radiometric Assays: Other common formats include:
    • Competitive Binding (DiscoverX): Measures a compound's ability to displace a immobilized probe ligand from a kinase's ATP-binding pocket [2].
    • Mobility Shift (Carna): Uses microfluidics to detect phosphorylation based on the changed electrophoretic mobility of the substrate [2].

The following diagram illustrates the workflow of a compound selectivity profiling study and its role in kinase drug discovery.

compound Compound Library kinase_panel Kinase Profiling Panel compound->kinase_panel High-Throughput Screening data Selectivity Profile kinase_panel->data Generates validation Target Validation data->validation Enables

A Researcher's Guide to Selectivity

Beyond raw data, the scientific literature provides critical context for selecting tool compounds.

  • The Problem of Promiscuity: Many well-known kinase inhibitors are not fully selective. For example, the p38α inhibitor SB203580 also potently inhibits casein kinase Iδ and CKIε, which can confound the interpretation of signaling pathways like Wnt/β-catenin [2].
  • Quantifying Selectivity: Simply looking at a list of inhibited kinases is insufficient. Methods like 'selectivity entropy' have been developed to express a compound's overall selectivity as a single, quantitative value, allowing for easier rank-ordering of potential inhibitors [2].

How to Proceed

Since the "ON 146040" code was a dead end, here are practical steps to find the information you need:

  • Contact Providers Directly: For the most current panel offerings, pricing, and experimental details, visit the websites of profiling services like Reaction Biology or DiscoverX [1] [2].
  • Consult Scientific Literature: Use databases like PubMed to find recent studies that have used kinase profiling. These papers will provide real-world examples of data interpretation and may highlight preferred tool compounds for your target of interest [2].
  • Define Your Needs: The best profiling service depends on your specific goals. Consider the size of the kinome panel you need, your preference for biochemical activity data versus binding data, and your project's budget and timeline.

References

Comparative Data on Combination Therapies

Author: Smolecule Technical Support Team. Date: February 2026

The following tables summarize findings from recent meta-analyses, showcasing how combination therapy performance is evaluated against monotherapy in different clinical contexts.

Table 1: Combination vs. Monotherapy for Carbapenem-Resistant Gram-Negative Bacteria (CRGNB) [1] This analysis included 62 studies with 8,342 participants, comparing mortality, clinical success, and microbiological eradication.

Pathogen Outcome Odds Ratio (OR) for Monotherapy vs. Combination Statistical Significance Conclusion
All CRGNB Mortality OR = 1.29 (95% CI: 1.11-1.51) Significant Combination therapy favored
Clinical Success OR = 0.74 (95% CI: 0.56-0.98) Significant Combination therapy favored
Microbiological Eradication OR = 0.71 (95% CI: 0.55-0.91) Significant Combination therapy favored
CRE Mortality OR = 1.50 (95% CI: 1.15-1.95) Significant Combination therapy favored
Microbiological Eradication OR = 0.48 (95% CI: 0.25-0.91) Significant Combination therapy favored
CRAB Mortality OR = 1.15 (95% CI: 0.90-1.47) Not Significant No significant difference

Abbreviations: CI, Confidence Interval; CRE, Carbapenem-resistant Enterobacteriaceae; CRAB, Carbapenem-resistant Acinetobacter baumannii.

Table 2: First-Line Immune-Combination Therapies for Advanced Hepatocellular Carcinoma (HCC) [2] This network meta-analysis compared different types of combination immunotherapies.

Therapy Category Example Regimens Key Efficacy Findings in Subgroups
Immunotherapy + Anti-angiogenic Atezolizumab + Bevacizumab Positive outcomes in HBV+ patients (OS HR=0.53, PFS HR=0.66) [2]
Immunotherapy + TKI Sintilimab + IBI305 (CARES-310) Demonstrated significant OS and PFS benefit in HBV+ patients [2]
Dual Immunotherapy Durvalumab + Tremelimumab 22% reduction in mortality risk vs. sorafenib (HR=0.78); particularly favorable in HBV+ patients (HR=0.64) [2]

Abbreviations: TKI, Tyrosine Kinase Inhibitor; OS, Overall Survival; PFS, Progression-Free Survival; HR, Hazard Ratio; HBV, Hepatitis B Virus.

Experimental Protocol Overview

Here is a generalized experimental methodology commonly used in the systematic reviews and meta-analyses cited, which you can adapt as a framework for your guide.

Protocol for a Systematic Review and Network Meta-Analysis [1] [3] [2]

  • Registration: Prospectively register the review protocol on a platform like PROSPERO.
  • Search Strategy:
    • Data Sources: Systematically search electronic databases (e.g., PubMed, EMBASE, Cochrane Library, Web of Science).
    • Timeframe: Define a specific period for the search (e.g., from database inception to a current date).
    • Keywords: Use a combination of relevant keywords and Medical Subject Headings (MeSH) terms related to the disease, interventions (e.g., "combination therapy," specific drug names), and study type.
  • Eligibility Criteria:
    • Study Design: Include Randomized Controlled Trials (RCTs) and/or high-quality non-randomized studies.
    • Participants: Define the patient population (e.g., adults with confirmed infection or cancer).
    • Interventions & Comparators: Specify the treatments being compared (e.g., Combination Therapy vs. Monotherapy).
    • Outcomes: Pre-define primary and secondary outcomes (e.g., mortality, survival, clinical response, microbiological eradication, adverse events).
  • Data Extraction and Quality Assessment:
    • Data Collection: Use a standardized form to extract data from included studies. This typically includes study characteristics, patient demographics, intervention details, and outcome results.
    • Risk of Bias: Assess the methodological quality of included studies using tools like the Cochrane Risk of Bias tool for RCTs.
  • Statistical Analysis:
    • Perform pairwise meta-analysis and/or network meta-analysis using statistical software (e.g., R with gemtc package, Stata).
    • Calculate pooled effect estimates such as Odds Ratios (OR), Hazard Ratios (HR), or Mean Differences (MD) with 95% confidence intervals (CI).
    • Assess statistical heterogeneity using the I² statistic.
    • Use ranking metrics (e.g., Surface Under the Cumulative Ranking Curve - SUCRA) to estimate the relative performance of each intervention.

Conceptual Diagrams of Research Workflows and Pathways

Below are Graphviz diagrams that illustrate a general systematic review process and a key biological pathway often targeted by combination therapies in oncology.

systematic_review start Define Research Question plan Develop Protocol & Register (e.g., PROSPERO) start->plan search Systematic Literature Search plan->search screen Screen Records & Select Studies search->screen extract Extract Data & Assess Bias screen->extract analyze Statistical Analysis (Meta-analysis/NMA) extract->analyze result Interpret & Report Results analyze->result

Systematic Review and Meta-Analysis Workflow

immune_pathway TCell T-cell PD1 PD-1 TCell->PD1 PDL1 PD-L1 PD1->PDL1 Binds to Inhibit Inhibition of T-cell Attack PDL1->Inhibit TumorCell Tumor Cell TumorCell->PDL1 Inhibit->TumorCell Protects ImmuneCheckpoint Immune Checkpoint Pathway

Immune Checkpoint Pathway in Cancer

Suggestions for Finding Specific Information on "ON 146040"

Since the specific compound "this compound" was not found, here are steps you can take to locate more precise information:

  • Verify the Identifier: Confirm the exact spelling and format of "this compound." It could be a:
    • Compound ID from a specific organization (e.g., a internal company code)
    • Clinical Trial Number (though these are typically formatted as NCTXXXXXXX)
    • Patent number or a publication DOI
  • Use Specialized Databases: Search in scientific databases like:
    • PubMed for biomedical literature
    • Google Scholar for broader academic papers
    • ClinicalTrials.gov for ongoing or completed clinical studies
    • PubChem for chemical structures and properties if it's a small molecule

References

ON 146040 kinase screening data

Author: Smolecule Technical Support Team. Date: February 2026

ON 146040 Activity Profile

The quantitative data available for this compound is primarily its inhibitory activity (IC50) against a limited set of kinase targets, as shown in the table below.

Target Reported IC50 Notes
PI3Kα 14 nM Potent inhibition [1].
PI3Kδ 20 nM Potent inhibition [1].
Abl1 < 150 nM Inhibits wild-type and some mutants, but not the T315I mutant [1].
PI3Kγ 1 μM Weak inhibition [1].
PI3Kβ 3 μM Minimal inhibition [1].

This profile characterizes this compound as a dual PI3Kα/δ and Abl1 inhibitor. It represents the first reported compound to target both the PI3K and BCR-ABL/STAT signaling pathways, showing potency in killing hematologic tumor cells [1].

Experimental Protocols for Kinase Screening

To objectively compare this compound with other inhibitors, you would typically use standardized kinase activity assays. Below are overviews of common technologies and a general protocol.

Common Assay Technologies

Kinase assays measure the transfer of a phosphate group from ATP to a protein or peptide substrate. The table below compares common methods used in high-throughput screening (HTS) [2].

Technology Principle Key Considerations
Radiometric Assays Measures transfer of a radioactive γ-³²P or γ-³³P from ATP to a substrate. The phosphorylated product is captured and quantified by scintillation counting [2]. Classic, robust method but involves handling radioactivity. Scintillation proximity assays (SPA) eliminate wash steps [2].
Fluorescence Polarization (FP) Uses a fluorescently-labeled peptide. Phosphorylation increases peptide mass upon antibody binding, slowing its rotation and increasing polarization [2]. Susceptible to interference from fluorescent or light-absorbing compounds. Ratiometric measurement helps normalize artifacts [2].
Time-Resolved FRET (TR-FRET) A phospho-specific antibody labeled with a lanthanide chelate (donor) transfers energy to a fluorophore on the peptide (acceptor) when bound, emitting a specific signal [2]. Uses long-lived fluorophores to reduce background fluorescence. Requires two labeled moieties [2].
Example Protocol: LanthaScreen TR-FRET Assay

This is a common, homogeneous (no-wash) assay method. The workflow involves first determining the optimal kinase concentration and then performing the inhibition assay [3].

G Start Start Assay Protocol Opt Optimize Kinase Concentration (Determine EC80 at ATP Km) Start->Opt Prep Prepare Reaction Mixture Opt->Prep Step1 1. Serially dilute kinase 2. Add substrate/ATP mix 3. Incubate (e.g., 1 hr) Prep->Step1 Step2 Stop Reaction & Detect Add EDTA and Tb-antibody mixture Step1->Step2 Step3 Incubate (e.g., 30 min) Read TR-FRET signal Step2->Step3 Analyze Analyze Data Calculate % Inhibition and IC50 Step3->Analyze

Key Reagents & Steps [3]:

  • Kinase Reaction: A typical 20 µL final reaction includes the kinase, substrate (e.g., 200 nM), ATP (at the Km concentration, e.g., 7 µM for Src kinase), and the test inhibitor in a suitable buffer.
  • Detection: The reaction is stopped with a high-concentration EDTA solution. A terbium (Tb)-labeled phospho-specific antibody is added that binds the phosphorylated peptide.
  • Readout: A TR-FRET signal is generated when the Tb-donor antibody excited by a light source transfers energy to an acceptor fluorophore on the phosphorylated peptide. The ratio of the emission signals (e.g., 520 nm/495 nm) is used to quantify the level of phosphorylation and thus, kinase activity [3].

How to Obtain Comprehensive Comparison Data

Since public data is limited, here are practical steps to build a complete comparison guide:

  • Utilize Commercial Profiling Services: Several companies offer quantitative kinome profiling services. You can submit this compound to be screened against hundreds of kinases at physiological ATP concentrations, generating the extensive selectivity data you need for a true comparison [4].
  • Query Public Inhibitor Databases: Resources like the International Centre for Kinase Profiling database contain specificity data for many published inhibitors, which can be used for initial comparisons [5].
  • Reference Broad Screening Sets: Studies like the Published Kinase Inhibitor Set (PKIS) demonstrate how large-scale inhibitor profiling can reveal chemical starting points and selectivity for understudied kinases [6] [7].

References

×

XLogP3

3.8

Dates

Last modified: 02-18-2024
[1]. Targeting oncogenic STAT3 and STAT5 signaling with on 146040, a small molecule inhibitor of PI3K α/δ and BCR-ABL.

Explore Compound Types